THZ-P1-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N7O2/c1-38(2)16-6-11-30(39)36-22-14-12-21(13-15-22)31(40)37-24-8-5-7-23(17-24)35-29-18-28(33-20-34-29)26-19-32-27-10-4-3-9-25(26)27/h3-15,17-20,32H,16H2,1-2H3,(H,36,39)(H,37,40)(H,33,34,35)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJJRRMQCUUKEO-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
THZ-P1-2: A Technical Guide to the Covalent Inhibition of PI5P4K
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PI5P4K Family and the Advent of THZ-P1-2
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising three isoforms (PI5P4Kα, β, and γ), represents a class of lipid kinases crucial to cellular homeostasis. These enzymes catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a vital secondary messenger.[1] Dysregulation of phosphoinositide metabolism is implicated in a range of pathologies, including cancer.[2] The PI5P4K family, in particular, has emerged as a key regulator of fundamental cellular processes such as autophagy, metabolic signaling, and cell proliferation, making it an attractive target for therapeutic intervention.[1][2][3]
Until recently, the therapeutic potential of targeting these kinases was underexplored due to a lack of potent and specific small-molecule inhibitors.[3][4] The development of this compound marked a significant breakthrough, establishing it as a first-in-class, selective, and covalent pan-inhibitor of the PI5P4K family.[1][5][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activities, relevant signaling pathways, and key experimental protocols for its characterization.
Mechanism of Covalent Inhibition
This compound achieves its potent and durable inhibition of PI5P4K through a covalent binding mechanism. The molecule features an electrophilic acrylamide "warhead" that is capable of undergoing a Michael addition reaction.[1] This reactive group allows this compound to form an irreversible covalent bond with specific, conserved cysteine residues located on a disordered loop within the PI5P4Kα, β, and γ isoforms.[3][4][5][7] This covalent modification permanently disables the enzymatic function of the kinase.[1][3] A key structural insight is that while the inhibitor binds within the active site, the targeted cysteines are situated outside the canonical ATP-binding pocket, a feature that contributes to its unique inhibitory profile.[8]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency and anti-proliferative effects.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical Potency (IC₅₀) | PI5P4Kα | 190 nM | [5][6][7] |
| Isoform Inhibition (at 0.7 µM) | PI5P4Kα | ~75% | [1][5] |
| PI5P4Kβ | ~50% | [1][5] | |
| PI5P4Kγ | ~75% | [1][5] | |
| Anti-proliferative Activity (IC₅₀) | AML/ALL Cell Lines | 0.87 - 3.95 µM | [5][9] |
Signaling Pathways and Cellular Consequences of Inhibition
PI5P4K enzymes are critical nodes in cellular signaling. Their inhibition by this compound instigates significant downstream effects, primarily impacting autophagy and intersecting with other major cancer-related pathways.
Core PI5P4K Signaling and Autophagy Regulation
PI5P4K converts PI-5-P into PI-4,5-P2. PI-4,5-P2 is a substrate for Phosphoinositide 3-kinase (PI3K), which generates PI-3,4,5-P3, a key activator of the oncogenic AKT signaling cascade.[2] Genetic and pharmacological inhibition of PI5P4K has revealed its critical role in autophagy, a cellular recycling process vital for cell survival under stress.[1][3]
Consequences of this compound Inhibition
By covalently inhibiting PI5P4K, this compound phenocopies the genetic deletion of the kinases.[3] This leads to a defect in autophagosome clearance, characterized by the accumulation of autophagic vesicles.[2][3][4] This disruption in autophagy flux triggers metabolic stress and subsequently activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[2][3][4][5][7] TFEB translocates to the nucleus, upregulating its target genes.[3][4][10] In leukemia cells, this cascade of events contributes to the loss of mitochondrial membrane potential, DNA damage, apoptosis, and overall anti-leukemic activity.[11][12]
Intersection with the Hippo Pathway
Recent studies have uncovered a novel regulatory axis connecting PI5P4K signaling with the Hippo pathway, a critical regulator of organ size and a frequently dysregulated pathway in cancer.[13][14] The core Hippo kinases, MST1 and MST2, directly phosphorylate and inhibit PI5P4K activity.[13][15][16] Conversely, PI5P4K activity modulates the Hippo pathway, with PI5P4K inhibition leading to decreased activity of the oncogenic transcriptional co-activator YAP.[14][16] This finding opens new avenues for targeting cancers with abnormal Hippo signaling by inhibiting PI5P4K.[14]
Experimental Protocols
Validating the mechanism and cellular effects of a covalent inhibitor like this compound requires specific experimental approaches.
Experimental Workflow for Covalent Inhibitor Validation
A logical workflow is essential to confirm covalent binding, irreversibility, and specific on-target engagement in a cellular context.
ADP-Glo™ Kinase Assay (Biochemical Potency)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced. It is a standard method for determining the IC₅₀ of kinase inhibitors.[17][18][19]
Methodology:
-
Kinase Reaction Setup: In a multi-well plate, combine the PI5P4K enzyme, the lipid substrate (e.g., PI-5-P vesicles), and varying concentrations of this compound in an optimized kinase reaction buffer.[20]
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[21]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[20][21]
-
ADP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.[20][21]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a drug binds to its intended target in a physiological context (i.e., within intact cells).[22][23] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[22][24]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T or a relevant leukemia cell line) with this compound or a vehicle control (DMSO) and incubate to allow for cell entry and target binding.[22][25]
-
Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot them. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler.[24][25]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) and separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.[23][24]
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble PI5P4K at each temperature point using Western blotting or other protein detection methods.[22][24]
-
Data Analysis: Plot the amount of soluble PI5P4K against temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[24]
Chemoproteomics for Target Identification and Selectivity
To confirm covalent binding in cells and assess selectivity across the proteome, a chemoproteomic approach is employed. This often involves a tagged version of the inhibitor.[26][27][28]
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a reporter tag, such as biotin (e.g., desthiobiotin) or an alkyne group for click chemistry, while maintaining biochemical potency.[3][26]
-
Cellular Labeling: Treat cells with the tagged probe. For competition experiments, pre-incubate cells with an excess of untagged this compound before adding the probe.[26][27]
-
Lysis and Enrichment: Lyse the cells. If an alkyne probe was used, perform a click reaction to attach biotin.[27] Use streptavidin-coated beads to pull down the biotin-tagged probe and any covalently bound proteins.[26][27]
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.[26][27]
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.[26][27][29]
-
Data Analysis: The identification of PI5P4K isoforms confirms on-target engagement. The absence of PI5P4K in the competition experiment validates the specificity of the interaction. Other identified proteins represent potential off-targets.[26][29]
Conclusion
This compound is a potent, selective, and first-in-class covalent inhibitor of the PI5P4K family. Its unique mechanism of targeting cysteines on a disordered loop leads to irreversible inhibition of kinase activity. This inhibition results in profound cellular consequences, most notably the disruption of autophagy and the induction of apoptosis in cancer cells, particularly in acute leukemias.[3][4][11] The discovery of its interplay with the Hippo pathway further expands its potential relevance.[13] The robust biochemical and cellular effects, combined with a well-defined mechanism, establish this compound as an invaluable chemical probe to interrogate PI5P4K biology and a promising foundation for the development of novel therapeutics targeting cancers and other autophagy-dependent diseases.[1][3][4]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI5P4K Lipid Kinase Family in Cancer Using Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncologynews.com.au [oncologynews.com.au]
- 15. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 18. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eastport.cz [eastport.cz]
- 20. ulab360.com [ulab360.com]
- 21. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. genesandcancer.com [genesandcancer.com]
- 28. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Disruption of Mitochondrial Homeostasis by THZ-P1-2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 (PIP4K2) family of lipid kinases.[1][2][3] Emerging research, particularly in the context of acute leukemia, has identified that the anti-neoplastic activity of this compound is significantly mediated by its profound impact on mitochondrial homeostasis and the autophagy process.[1][4][5] This technical document provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on mitochondrial function, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of all three PIP4K2 isoforms (PIP4K2A, PIP4K2B, and PIP4K2C).[1][2] It contains an electrophilic acrylamide group that covalently binds to a cysteine residue within a disordered loop of the kinase, thereby inhibiting its enzymatic activity.[2] The primary function of PIP4K2 is to phosphorylate phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a critical secondary messenger involved in numerous cellular processes.[2] By inhibiting PIP4K2, this compound disrupts the cellular balance of these phosphoinositides, leading to significant downstream consequences, including impaired autophagy and a collapse of mitochondrial homeostasis.[1][2]
Signaling Pathway: this compound Inhibition of PIP4K2
Caption: Inhibition of PIP4K2 by this compound blocks PI-4,5-P2 production, leading to impaired autophagy and disrupted mitochondrial homeostasis.
Quantitative Effects on Mitochondrial and Cellular Function
Treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells with this compound results in a dose-dependent disruption of key mitochondrial and metabolic functions.[6]
Table 1: Anti-Proliferative Activity of this compound
| Cell Line Type | Cell Lines Tested | IC₅₀ Range (72h) | Citation(s) |
| Myeloid | THP1, OCI/AML-2, HL60, SKM1, NOMO1, MV4-11, etc. | 5.6 to >100 µM | [3][6] |
| Lymphoid | SEMK2, Jurkat, NALM6, etc. | 2.3 to 13.4 µM | [3][6] |
Table 2: Impact of this compound on Mitochondrial and Metabolic Parameters
| Parameter Measured | Cell Lines | Treatment Conditions | Observed Effect | Citation(s) |
| Mitochondrial Membrane Potential | OCI-AML3, MV4-11 | 3.2 & 6.4 µM for 24h | Dose-dependent loss of membrane potential | [6][7] |
| Oxygen Consumption Rate (OCR) | OCI-AML3, MV4-11 | 6.4 µM | Reduction in basal and maximal cellular respiration | [6][7] |
| Extracellular Acidification Rate (ECAR) | OCI-AML3, MV4-11 | 6.4 µM | Reduction in glycolytic flux | [6][7] |
| Apoptosis | MV4-11, OCI-AML3, Jurkat, NALM6 | 1.6, 3.2, 6.4 µM for 24h | Dose-dependent induction of apoptosis | [8] |
Key Experimental Protocols
The following are detailed methodologies for assessing the impact of this compound on mitochondrial homeostasis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The cationic dye Tetramethylrhodamine, Ethyl Ester (TMRE) accumulates in active mitochondria with intact membrane potentials. A loss of potential prevents accumulation, resulting in a decreased fluorescence signal.[7]
-
Protocol:
-
Seed leukemia cells (e.g., OCI-AML3, MV4-11) and treat with vehicle or varying concentrations of this compound (e.g., 3.2 µM, 6.4 µM) for 24 hours.[7]
-
Incubate the cells with TMRE stain according to the manufacturer's protocol.
-
Analyze the cell population using a flow cytometer.
-
Quantify the TMRE fluorescence intensity. Data is typically expressed as a fold-change relative to the vehicle-treated control cells.[7]
-
Cellular Respiration and Glycolysis Assays (Seahorse)
-
Principle: A Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration (via OCR) and glycolysis (via ECAR)—in real-time.
-
Protocol:
-
Seed leukemia cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with vehicle or this compound (e.g., 6.4 µM) for the desired time.[7]
-
For OCR (Mito Stress Test): Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent to induce maximal respiration), and a mixture of rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration).[7]
-
For ECAR (Glycolysis Stress Test): Sequentially inject glucose, oligomycin (to force maximal glycolysis), and 2-deoxy-d-glucose (2-DG, a competitive inhibitor of glycolysis).[7]
-
The instrument records real-time OCR and ECAR, allowing for the calculation of basal respiration, maximal respiration, and glycolytic capacity.[6][7]
-
Apoptosis Assay
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.[8]
-
Protocol:
-
Treat leukemia cells with vehicle or increasing concentrations of this compound (e.g., 1.6, 3.2, 6.4 µM) for 24 hours.[8]
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add APC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The apoptotic cell population consists of Annexin V positive cells (both PI-negative and PI-positive).[8]
-
Visualized Workflow and Consequence Cascade
The inhibition of PIP4K2 by this compound initiates a cascade of cellular events culminating in cell death. This process involves the dual disruption of mitochondrial function and the cell's primary recycling pathway, autophagy.
Workflow: Cellular Response to this compound
Caption: The causal chain from this compound treatment to reduced cell viability, highlighting the central role of mitochondrial disruption.
Conclusion
This compound represents a novel pharmacological tool and potential therapeutic agent that targets the intersection of lipid signaling, autophagy, and mitochondrial metabolism. Its ability to induce a catastrophic failure in mitochondrial homeostasis underlies its potent anti-leukemic effects. The experimental frameworks provided herein offer robust methods for further investigating the mitochondrial-dependent mechanisms of this compound and other PIP4K2 inhibitors in various cellular contexts. Proteomic analyses suggest that the sensitivity of cancer cells to this compound is linked to their baseline mitochondrial metabolic state, opening avenues for biomarker development.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 4. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Impact of THZ-P1-2 on TFEB Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family.[1] Initially investigated for its anti-leukemic properties, its mechanism of action has revealed significant effects on fundamental cellular processes, including autophagy and lysosomal homeostasis.[2][3] This technical guide provides a detailed examination of the molecular impact of this compound, with a specific focus on its ability to modulate the signaling pathway of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[4][5][6] We consolidate quantitative data, present detailed experimental protocols for key assays, and provide visual diagrams of the associated signaling pathways to offer a comprehensive resource for researchers in oncology and cell biology.
Core Mechanism of Action of this compound
This compound functions as an irreversible inhibitor of the PI5P4K family, which includes isoforms PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1] These lipid kinases are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a critical secondary messenger.[1] this compound contains an electrophilic acrylamide moiety that covalently binds to a cysteine residue within a disordered loop of the kinase active site, thereby permanently inhibiting its enzymatic activity.[1][4] This inhibition disrupts cellular processes that are highly dependent on PI5P4K activity, most notably autophagic flux.[1][2]
Caption: Covalent inhibition of PI5P4K by this compound.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through both direct enzymatic assays and cell-based proliferation assays.
Table 1: In Vitro Kinase Inhibition
This table summarizes the direct inhibitory effect of this compound on PI5P4K isoforms.
| Target Kinase | Parameter | Value | Reference |
| PI5P4Kα | IC₅₀ | 190 nM | [1][4] |
| PI5P4Kα & γ | % Inhibition (at 0.7 µM) | ~75% | [1][3] |
| PI5P4Kβ | % Inhibition (at 0.7 µM) | ~50% | [1][3] |
Table 2: Anti-proliferative Activity in Leukemia Cell Lines
This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound in various acute leukemia cell lines after 72 hours of treatment.[3][7]
| Cell Line Type | Cell Lines | IC₅₀ Range (µM) | Reference |
| AML/ALL | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | 0.87 - 3.95 | [3] |
| Myeloid (Panel) | 21 common cell lines | 5.6 - >100 | [7][8] |
| Lymphoid (Panel) | 21 common cell lines | 2.3 - 13.4 | [7][8] |
Disruption of Autophagy and Lysosomal Function
A primary consequence of PI5P4K inhibition by this compound is the severe disruption of autophagy.[1][3] Autophagy is a catabolic process where cellular components are degraded via lysosomes to recycle nutrients and maintain homeostasis. This compound impairs autophagic flux, leading to the accumulation of autophagosomes that fail to fuse with lysosomes for degradation.[2][5] This results in the buildup of autophagy-related proteins like LC3B-II and p62, and is visibly characterized by an increase in the size and number of LAMP1-positive lysosomes and LC3B-positive autophagosomes.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: THZ-P1-2 Inhibition of PI5P4Kα/β/γ
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the selective and covalent inhibitor THZ-P1-2 and its interaction with the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, including the α, β, and γ isoforms. This compound is a first-in-class tool compound that has demonstrated significant potential for studying the roles of PI5P4Ks in various cellular processes, particularly autophagy and cancer metabolism.[1][2][3] This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols for its characterization.
Mechanism of Action
This compound is a covalent inhibitor that irreversibly binds to a unique cysteine residue located on a disordered loop near the ATP-binding site of PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][3][4][5] The molecule contains an electrophilic acrylamide moiety that undergoes a Michael addition with the thiol group of the cysteine residue, leading to the formation of a stable covalent bond.[1] This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting its enzymatic activity.[1] The covalent nature of this inhibition provides durable and sustained target engagement within the cellular environment.
Data Presentation
Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| PI5P4Kα | ADP-Glo Kinase Assay | IC50 | 190 nM | [1][4][5][6] |
| PI5P4Kα | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~75% | [1][6][7] |
| PI5P4Kβ | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~50% | [1][6][7] |
| PI5P4Kγ | Thin-Layer Chromatography | % Inhibition (at 0.7 µM) | ~75% | [1][6][7] |
Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| THP1 | AML | IC50 | 0.87 - 3.95 | [6][8] |
| SEMK2 | ALL | IC50 | 0.87 - 3.95 | [6][8] |
| OCI/AML-2 | AML | IC50 | 0.87 - 3.95 | [6][8] |
| HL60 | AML | IC50 | 0.87 - 3.95 | [6][8] |
| SKM1 | AML | IC50 | 0.87 - 3.95 | [6][8] |
| NOMO1 | AML | IC50 | 0.87 - 3.95 | [6][8] |
Signaling Pathways
PI5P4K Signaling Pathway
Caption: PI5P4K signaling pathway and its inhibition by this compound.
Autophagy Regulation by PI5P4K
Caption: this compound disrupts autophagy by inhibiting PI5P4K.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™)
This protocol is adapted from methodologies used to characterize this compound's inhibitory effects on PI5P4Kα.
1. Reagents and Materials:
-
Recombinant human PI5P4Kα enzyme
-
PI(5)P lipid substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS
-
This compound stock solution (in DMSO)
-
White, solid-bottom 96-well plates
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, prepare a 10 µL reaction mixture containing:
-
2 µg/mL PI5P4Kα
-
100 µM PI(5)P
-
10 µM ATP
-
Varying concentrations of this compound (or DMSO for control)
-
-
Incubate the reaction at room temperature for 1 hour.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general procedure to confirm the target engagement of this compound with PI5P4K in a cellular context.
1. Reagents and Materials:
-
Cells expressing endogenous or overexpressed PI5P4K
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
2. Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C.
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PI5P4K in the supernatant by Western blot.
-
Generate a melting curve by plotting the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[10]
Western Blot for Autophagy Marker LC3-II
This protocol is for assessing the effect of this compound on autophagy by monitoring the levels of LC3-II.
1. Reagents and Materials:
-
Cells treated with this compound, DMSO, and optionally a positive control for autophagy induction (e.g., starvation) or a lysosomal inhibitor (e.g., Bafilomycin A1).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio or LC3-II levels (especially in the presence of a lysosomal inhibitor) indicates an increase in autophagosome number.[11][12]
Experimental Workflows
Covalent Inhibitor Characterization Workflow
Caption: Workflow for the characterization of a covalent inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biology of the PI5P4K family. Its covalent mechanism of action and demonstrated cellular activity make it a powerful tool for elucidating the roles of these lipid kinases in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PI5P4Kα, β, and γ.
References
- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 9. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to THZ-P1-2: A Covalent Pan-Inhibitor of PI5P4K
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
THZ-P1-2 is a first-in-class, selective, and potent covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, which includes isoforms PI5P4Kα, β, and γ.[1][2] These lipid kinases play a crucial role in various cellular processes by catalyzing the phosphorylation of Phosphatidylinositol 5-phosphate (PI-5-P) to produce Phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2).[1] By irreversibly inhibiting PI5P4K, this compound serves as a critical tool for interrogating the therapeutic potential of targeting this pathway. It has demonstrated anti-leukemic activity by disrupting essential cellular processes such as autophagy and mitochondrial homeostasis.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule featuring an electrophilic acrylamide moiety, which is critical for its mechanism of action.[1] This functional group allows for covalent modification of its target kinases.[1]
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[6-(1H-indol-3-yl)pyrimidin-4-yl]amino]phenyl]benzamide | [5] |
| Molecular Formula | C₃₁H₂₉N₇O₂ | [5][6] |
| Molecular Weight | 531.61 g/mol | [3][5][6] |
| CAS Number | 2058075-45-7 | [6][7] |
| SMILES | O=C(C(C=C1)=CC=C1NC(/C=C/CN(C)C)=O)NC2=CC=CC(NC3=CC(C4=CNC5=CC=CC=C45)=NC=N3)=C2 | [2] |
Solubility and Storage
| Property | Value | Reference |
| Solubility | DMSO: 10 mg/mL (18.81 mM) Water: Insoluble Ethanol: Insoluble | [6] |
| Storage (Powder) | 3 years at -20°C | [6] |
| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent | [6][7] |
Mechanism of Action and Biological Activity
This compound functions as an irreversible inhibitor through covalent modification of its targets.[1] Its primary biological effects stem from the disruption of phosphoinositide signaling, which is integral to autophagy and metabolism.[1][3]
Molecular Mechanism
This compound contains an electrophilic acrylamide group that covalently binds to cysteine residues located on a disordered loop within the active site of PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][6][7] This binding, which occurs via a Michael addition, results in the irreversible inhibition of the kinases' enzymatic activity.[1] The inhibition of PI5P4K prevents the conversion of PI-5-P to PI-4,5-P2, a key signaling lipid involved in numerous cellular functions.[1]
Caption: Covalent inhibition of PI5P4K by this compound.
Biological Effects
The inhibition of PI5P4K by this compound leads to significant downstream cellular consequences:
-
Autophagy Disruption: It impairs autophagic flux and autophagosome clearance.[4][6][8] This also leads to the upregulation of Transcription Factor EB (TFEB) signaling, a master regulator of lysosomal biogenesis and autophagy.[2][7]
-
Mitochondrial Dysfunction: The compound disrupts mitochondrial homeostasis, causing a loss of mitochondrial membrane potential.[3][4][8]
-
Anti-Leukemic Activity: this compound induces DNA damage and apoptosis in acute leukemia cells.[4][8] It has shown modest anti-proliferative activity across a range of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines.[1][7] Studies also indicate it can reduce basal and maximal cellular respiration capacity as well as glycolytic flux in leukemic cells.[9]
In Vitro Potency and Selectivity
| Target/Assay | IC₅₀ / % Inhibition | Cell Lines | Reference |
| PI5P4Kα Kinase Activity | 190 nM | N/A | [1][6][7] |
| PI-4,5-P2 Formation (at 0.7 µM) | ~75% inhibition (PI5P4Kα, γ) ~50% inhibition (PI5P4Kβ) | N/A | [1][3][7] |
| Anti-proliferative Activity | 0.87 - 3.95 µM | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | [3][7] |
| Anti-proliferative Activity | 2.3 - 13.4 µM (lymphoid) 5.6 - >100 µM (myeloid) | Panel of 21 leukemia cell lines | [9] |
Methodologies for In Vitro Assessment
Detailed experimental protocols are typically found within supplementary materials of primary literature. However, the key assays used to characterize this compound involve well-established methodologies.
Cell Viability and Proliferation Assays
The anti-proliferative effects of this compound are commonly measured using luminescence-based assays that quantify ATP levels as an indicator of metabolically active cells.
-
Method: Cell-Titer Glo® Luminescence Assay.[10]
-
Description: Cells are seeded in multi-well plates and treated with a concentration range of this compound for a specified period (e.g., 72 hours).[3][10] A reagent containing a thermostable luciferase and its substrate is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The signal is read on a luminometer, and IC₅₀ values are calculated from dose-response curves.[10]
Caption: A typical workflow for determining IC50 values.
Mitochondrial Function Assays
To assess the impact on mitochondrial health, mitochondrial membrane potential (ΔΨm) is evaluated.
-
Method: Tetramethylrhodamine, Ethyl Ester (TMRE) Staining with Flow Cytometry.[9]
-
Description: Cells are treated with this compound for a set duration (e.g., 24 hours).[9] Following treatment, cells are stained with TMRE, a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in ΔΨm results in reduced TMRE accumulation. The fluorescence intensity is then quantified on a per-cell basis using a flow cytometer.[9]
Conclusion
This compound is a potent and selective covalent pan-inhibitor of the PI5P4K family, providing a valuable chemical probe for studying phosphoinositide signaling. Its well-defined mechanism of action, involving the irreversible inhibition of PI5P4Kα/β/γ, leads to pronounced biological effects, including the disruption of autophagy and mitochondrial function. These activities translate to anti-proliferative effects in various leukemia cell models, highlighting the potential of PI5P4K as a therapeutic target in oncology. Further research leveraging this compound will continue to illuminate the roles of this lipid kinase family in both normal physiology and disease states.[1]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | C31H29N7O2 | CID 134451950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of THZ-P1-2: A First-in-Class Covalent Inhibitor of PI5P4K
A Technical Guide for Researchers and Drug Development Professionals
Abstract
THZ-P1-2 is a pioneering, first-in-class selective and covalent inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kα, β, and γ).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed to characterize its potent and selective inhibitory activity, its effects on cellular processes such as autophagy and mitochondrial homeostasis, and its anti-proliferative effects in leukemia cell lines. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of oncology, cell biology, and drug discovery, offering a foundation for further investigation into the therapeutic potential of PI5P4K inhibition.
Introduction
The phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI-5-P) to phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2).[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making this kinase family an attractive target for therapeutic intervention. This compound was developed as a potent and selective tool compound to investigate the biology of PI5P4K and to explore its therapeutic potential.[3] It is a covalent inhibitor that irreversibly binds to a unique cysteine residue within a disordered loop of the PI5P4K isoforms.[1][4]
Mechanism of Action
This compound is an acrylamide-based electrophilic compound that covalently modifies a non-catalytic cysteine residue present in a disordered loop of PI5P4Kα, β, and γ.[1][4] This irreversible binding leads to the inhibition of the kinase's ability to phosphorylate its substrate, PI-5-P, thereby disrupting the production of PI-4,5-P2. The inhibition of PI5P4K by this compound has been shown to induce a cascade of cellular events, most notably the disruption of autophagy and the impairment of mitochondrial homeostasis.[5][6] This leads to the accumulation of autophagosomes and a decrease in mitochondrial membrane potential, ultimately triggering apoptotic cell death in cancer cells.[7][8] Furthermore, this compound treatment leads to the nuclear translocation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| PI5P4Kα | ADP-Glo Kinase Assay | 190 | [1] |
| PI5P4Kβ | Radiometric TLC Assay | - (50% inhibition at 0.7 µM) | [1] |
| PI5P4Kγ | Radiometric TLC Assay | - (75% inhibition at 0.7 µM) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against PI5P4K Isoforms.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| THP1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 0.87 | [6] |
| SEMK2 | Acute Lymphoblastic Leukemia (ALL) | CellTiter-Glo | 1.2 | [6] |
| OCI/AML-2 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 2.5 | [6] |
| HL60 | Acute Promyelocytic Leukemia | CellTiter-Glo | 3.95 | [6] |
| SKM1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 1.8 | [6] |
| NOMO1 | Acute Myeloid Leukemia (AML) | CellTiter-Glo | 2.1 | [6] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
ADP-Glo™ Kinase Assay for PI5P4Kα Activity
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare a reaction mixture containing PI5P4Kα enzyme, PI-5-P substrate, and ATP in a kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[9]
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.[6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Mitochondrial Membrane Potential Assay (TMRE Staining)
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. In healthy cells with polarized mitochondria, TMRE accumulates in the mitochondria and fluoresces brightly. In apoptotic or unhealthy cells with depolarized mitochondria, the fluorescence intensity of TMRE is reduced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for THZ-P1-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ-P1-2 is a potent and selective, first-in-class covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Kα, β, and γ). It functions by irreversibly binding to a cysteine residue within a disordered loop of the PI5P4K isoforms, effectively blocking their kinase activity.[1][2] This inhibition disrupts critical cellular processes, primarily autophagy and mitochondrial homeostasis, leading to anti-proliferative effects and induction of apoptosis in various cancer cell lines, with notable activity in leukemia models.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound covalently targets and inhibits the PI5P4K family of lipid kinases, which are responsible for the phosphorylation of phosphatidylinositol 5-phosphate (PI-5-P) to generate phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2).[2] The inhibition of PI5P4K activity by this compound leads to a cascade of cellular events, including:
-
Disruption of Autophagy: this compound impairs autophagic flux, leading to the accumulation of autophagosomes. This is characterized by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1.[5]
-
Mitochondrial Dysfunction: Treatment with this compound results in the loss of mitochondrial membrane potential, a key indicator of mitochondrial damage and a precursor to apoptosis.[4][6]
-
Induction of Apoptosis: By disrupting essential cellular maintenance pathways, this compound triggers programmed cell death, evidenced by markers such as PARP cleavage.[5]
-
TFEB Signaling Upregulation: Inhibition of PI5P4K by this compound has been shown to increase the nuclear localization and activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7]
-
Synthetic Lethality with p53 Deficiency: There is evidence suggesting that cancer cells with loss-of-function mutations in the p53 tumor suppressor gene are particularly sensitive to PI5P4K inhibition, indicating a synthetic lethal interaction.[8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| THP1 | AML | 0.87 - 3.95 |
| SEMK2 | ALL | 0.87 - 3.95 |
| OCI/AML-2 | AML | 0.87 - 3.95 |
| HL60 | AML | 0.87 - 3.95 |
| SKM1 | AML | 0.87 - 3.95 |
| NOMO1 | AML | 0.87 - 3.95 |
| Data sourced from multiple studies. The IC50 values represent a range observed across different experiments.[3][10] |
Table 2: Recommended Concentration Ranges and Incubation Times for Various In Vitro Assays
| Assay | Cell Lines | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (e.g., MTT, WST-1) | AML/ALL cell lines | 0.1 - 100 | 24 - 72 hours |
| Apoptosis (Annexin V/PI Staining) | MV4-11, OCI-AML3, Jurkat, NALM6 | 1.6 - 6.4 | 24 hours |
| Mitochondrial Membrane Potential (TMRE) | OCI-AML3, MV4-11 | 3.2 - 6.4 | 24 hours |
| Western Blot (LC3-II, p62, PARP) | MV4-11, OCI-AML3, Jurkat, NALM6, HeLa | 1.6 - 6.4 | 24 hours |
| Autophagy Flux (Microscopy) | HeLa | 0.25 - 1.0 | 18 - 24 hours |
| TFEB Nuclear Translocation | HeLa | 0.25 - 1.0 | Overnight |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Viability Assay (WST-1 Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-only control (vehicle).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1.6, 3.2, 6.4 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Mitochondrial Membrane Potential Assay (TMRE Staining)
-
Cell Treatment: Seed cells and treat with this compound (e.g., 3.2, 6.4 µM) for 24 hours.[11] As a positive control for mitochondrial depolarization, treat a separate set of cells with CCCP (50 µM) for 15-30 minutes prior to staining.
-
TMRE Staining: Add TMRE (Tetramethylrhodamine, Ethyl Ester) to the cell culture medium to a final concentration of 100-200 nM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: For adherent cells, gently wash with pre-warmed PBS. For suspension cells, pellet by centrifugation and resuspend in PBS.
-
Analysis: Analyze the fluorescence intensity by flow cytometry (PE channel) or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Western Blot Analysis for Autophagy and Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux, while the appearance of cleaved PARP indicates apoptosis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. kumc.edu [kumc.edu]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding role of PI5P4Ks in cancer: A promising druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for THZ-P1-2 Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ-P1-2 is a potent and selective pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 (PIP4K2) enzymes, demonstrating significant anti-leukemic activity. These application notes provide a comprehensive overview of the treatment protocols for utilizing this compound in leukemia cell line research. Detailed methodologies for key experiments, including the assessment of cell viability, apoptosis, and protein expression, are presented. Furthermore, this document summarizes the quantitative data on the efficacy of this compound and visualizes the associated signaling pathways and experimental workflows.
Introduction
Acute leukemia is a challenging hematological malignancy characterized by genetic heterogeneity and drug resistance.[1][2] The PIP4K2 enzyme family plays a crucial role in various cellular processes, including mitochondrial homeostasis and autophagy.[1][3] this compound is a first-in-class covalent inhibitor of PIP4K2s (PIP4K2α, β, and γ) that irreversibly binds to the kinase domain.[4] This inhibition disrupts mitochondrial function and impairs autophagic flux, leading to reduced cell viability, DNA damage, and apoptosis in leukemia cells.[1][3][4] Notably, this compound has shown synergistic effects with the BCL2 inhibitor venetoclax, suggesting a promising combination therapy strategy.[1][5]
Data Presentation
Table 1: this compound IC50 Values in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of human myeloid and lymphoid leukemia cell lines following 72 hours of treatment.
| Cell Line | Leukemia Type | IC50 (µM) |
| Myeloid | ||
| THP1 | AML | 0.87 - 3.95 |
| OCI/AML-2 | AML | 0.87 - 3.95 |
| HL60 | AML | 0.87 - 3.95 |
| SKM1 | AML | 0.87 - 3.95 |
| NOMO1 | AML | 0.87 - 3.95 |
| MV4-11 | AML | 5.6 - >100 |
| OCI-AML3 | AML | 5.6 - >100 |
| Kasumi-1 | AML | Not Specified |
| NB4 | APL | Not Specified |
| U-937 | AML | Not Specified |
| Lymphoid | ||
| SEMK2 | ALL | 0.87 - 3.95 |
| Jurkat | T-ALL | 2.3 - 13.4 |
| NALM6 | B-ALL | 2.3 - 13.4 |
Data sourced from multiple studies; ranges may reflect experimental variability.[2][4][6]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the culture medium. A typical concentration range is 1.6 to 100 µM.[4]
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
-
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells and treat with the desired concentrations of this compound (e.g., 3.2 and 6.4 µM) for 24 or 48 hours.[7] Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis (PARP1 cleavage) and autophagy (LC3B) following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-LC3B, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound (e.g., 1.6, 3.2, and 6.4 µM) for 24 hours.[7]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP1 at 1:1000, anti-LC3B at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like α-tubulin to normalize protein levels.
-
Visualizations
Caption: Signaling pathway of this compound in leukemia cells.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound presents a promising therapeutic agent for acute leukemia by targeting PIP4K2s and disrupting essential cellular processes like mitochondrial homeostasis and autophagy. The provided protocols offer a standardized approach for investigating the anti-leukemic effects of this compound in a laboratory setting. Further research, particularly focusing on in vivo models and combination therapies, is warranted to fully elucidate its clinical potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bosterbio.com [bosterbio.com]
- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Optimal Concentration of THZ-P1-2 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
THZ-P1-2 is a first-in-class, selective, and covalent inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) family, which includes PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][2] It acts by covalently targeting cysteine residues on a disordered loop within these kinases.[1][2] The primary mechanism of action of this compound involves the disruption of autophagy and mitochondrial homeostasis, which leads to its anti-leukemic and broader anti-cancer activities.[3][4] The inhibition of PI5P4Kα kinase activity by this compound has been demonstrated with an IC50 of 190 nM.[1][5] In various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, this compound has shown anti-proliferative effects with IC50 values in the low micromolar range.[1][2]
The determination of an optimal working concentration for this compound in in vitro assays is a critical step to ensure reproducible and meaningful results. This document provides detailed protocols for establishing the optimal concentration range for various cell-based assays.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data for this compound from published studies, which can serve as a starting point for designing experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (PI5P4Kα) | 190 nM | Kinase Assay | [1][5] |
| Inhibition of PI-4,5-P2 formation | ~75% inhibition by PI5P4Kα and PI5P4Kγ; ~50% inhibition by PI5P4Kβ | At 0.7 µM | [1][2] |
| Anti-proliferative IC50 | 0.87 - 3.95 µM (72h) | THP1, SEMK2, OCI/AML-2, HL60, SKM1, NOMO1 | [1][3] |
| Apoptosis Induction | 1.6, 3.2, and 6.4 µM (24h) | MV4-11, OCI-AML3, Jurkat, NALM6 | [6] |
| Impairment of UHRF1 levels | 5 and 10 µM (24h) | hTERT-RPE1 | [1] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | 10 mg/mL (18.81 mM) | 1 year at -80°C; 1 month at -20°C | [5] |
| Water | Insoluble | N/A | [5] |
| Ethanol | Insoluble | N/A | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cancer cell line(s) (e.g., AML or ALL cell lines)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Resazurin)
-
Multichannel pipette
-
Plate reader (Luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) or directly collect (for suspension cells) and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 1 nM, with 3-fold dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
For suspension cells, add 100 µL of the 2x concentrated compound dilutions to the 100 µL of cell suspension in the wells. For adherent cells, remove the old medium and add 200 µL of the final compound dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours, as this is a common time point for this compound).
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is designed to assess the effect of this compound on downstream signaling pathways, such as autophagy.
Materials:
-
This compound
-
Appropriate cell line(s)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., based on the IC50 value determined in Protocol 1, such as 0.5x, 1x, and 2x IC50) for a specific time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the image using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for determining optimal this compound concentration.
References
Application Notes and Protocols: THZ-P1-2 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) α, β, and γ isoforms.[1][2] It has emerged as a valuable tool for investigating the role of PI5P4K in cancer metabolism. By covalently targeting a cysteine residue within a disordered loop of the PI5P4K enzymes, this compound irreversibly inhibits their kinase activity.[1][2] This inhibition has profound effects on cellular processes crucial for cancer cell survival and proliferation, primarily through the disruption of autophagy and mitochondrial homeostasis.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in cancer metabolism research, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound acts as a potent inhibitor of the PI5P4K family, with a reported IC50 of 190 nM for PI5P4Kα.[6][7] The primary mechanism of this compound in cancer cells involves the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive metabolic stress.[1][2] Inhibition of PI5P4K by this compound leads to a defect in the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes and impaired clearance of cellular waste.[1][3] This disruption of the autophagic flux contributes to the induction of apoptosis in cancer cells.[3][5]
Furthermore, this compound treatment leads to the nuclear translocation and activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][8] This is likely a compensatory response to the blocked autophagic flux.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, particularly in the context of leukemia. The following tables summarize the reported IC50 values and effective concentrations for inducing metabolic effects.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure | Reference |
| THP1 | AML | 0.87 - 3.95 | [6][9] |
| SEMK2 | ALL | 0.87 - 3.95 | [6][9] |
| OCI/AML-2 | AML | 0.87 - 3.95 | [6][9] |
| HL60 | AML | 0.87 - 3.95 | [6][9] |
| SKM1 | AML | 0.87 - 3.95 | [6][9] |
| NOMO1 | AML | 0.87 - 3.95 | [6][9] |
| MV4-11 | AML | 5.6 - >100 (dose-dependent) | [10] |
| OCI-AML3 | AML | 5.6 - >100 (dose-dependent) | [10] |
| Jurkat | ALL | 2.3 - 13.4 | [10] |
| NALM6 | ALL | 2.3 - 13.4 | [10] |
Table 2: Effective Concentrations of this compound for Mechanistic Studies
| Experiment | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Inhibition of PI-4,5-P2 formation | In vitro | 0.7 | - | ~75% inhibition (PI5P4Kα/γ), ~50% inhibition (PI5P4Kβ) | [2][6] |
| Autophagy Disruption (LAMP1/LC3B) | HeLa | 0.25 - 1.0 | Overnight | Increased LAMP1-positive lysosomal size and number, fusion defects | [1][3] |
| TFEB Nuclear Translocation | HeLa | 0.25 - 1.0 | Overnight | Increased nuclear localization of TFEB | [1][3] |
| Mitochondrial Membrane Potential | OCI-AML3, MV4-11 | 3.2, 6.4 | 24 hours | Reduction in mitochondrial membrane potential | [11] |
| Cellular Respiration (OCR) | OCI-AML3, MV4-11 | 6.4 | - | Reduction in basal and maximal oxygen consumption rate | [11] |
| Glycolytic Flux (ECAR) | OCI-AML3, MV4-11 | 6.4 | - | Reduction in extracellular acidification rate | [11] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Plate reader
Procedure:
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (mCherry-EGFP-LC3)
This protocol allows for the quantitative measurement of autophagic flux by monitoring the processing of a tandem fluorescent LC3 protein.
Materials:
-
Cells stably expressing the mCherry-EGFP-LC3 construct
-
This compound
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells stably expressing mCherry-EGFP-LC3 in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat the cells with the desired concentrations of this compound (e.g., 0.25 - 1.0 µM) or vehicle control for the desired duration (e.g., overnight).
-
For Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for endpoint analysis).
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope with appropriate filters for EGFP (green, autophagosomes) and mCherry (red, autophagosomes and autolysosomes).
-
Quantify the number of green-only (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in the ratio of red-only to green puncta indicates an increase in autophagic flux, while an accumulation of both green and red puncta suggests a blockage.
-
-
For Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with lasers and filters for detecting EGFP and mCherry fluorescence.
-
The ratio of mCherry to EGFP fluorescence intensity provides a quantitative measure of autophagic flux. A higher ratio indicates more efficient autolysosome formation.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE Staining
This protocol measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) stock solution (in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel and treat with this compound (e.g., 3.2, 6.4 µM) or vehicle control for 24 hours. Include a positive control group treated with FCCP (e.g., 10 µM) for 15-30 minutes before staining.
-
Prepare a working solution of TMRE in pre-warmed complete medium. The final concentration should be optimized for the cell line but is typically in the range of 50-200 nM.
-
Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For Flow Cytometry:
-
Harvest the cells and wash once with warm PBS.
-
Resuspend the cells in PBS and analyze immediately on a flow cytometer using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., ~575 nm).
-
A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
-
For Fluorescence Microscopy:
-
Gently wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed PBS or imaging buffer.
-
Image the cells immediately using a fluorescence microscope with a filter set appropriate for rhodamine.
-
Reduced red fluorescence in the mitochondria of treated cells compared to control cells indicates a loss of membrane potential.
-
Protocol 4: Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 6.4 µM) or vehicle control for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit or Glycolysis Stress Test Kit according to the manufacturer's instructions.
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
-
Run the assay to measure OCR and ECAR in real-time.
-
Analyze the data to determine key parameters such as basal respiration, maximal respiration, ATP production, basal glycolysis, and glycolytic capacity.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound is a powerful research tool for elucidating the role of PI5P4K in cancer metabolism. Its ability to disrupt autophagy and mitochondrial function provides a clear mechanism for its anti-cancer effects, particularly in hematological malignancies. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the therapeutic potential of targeting the PI5P4K pathway in cancer. Further investigation into the synergistic effects of this compound with other anti-cancer agents and its efficacy in in vivo models is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. Autophagic flux assay [bio-protocol.org]
- 10. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Autophagy-Dependent Disorders with THZ-P1-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Kα, β, and γ), which are critical regulators of cellular signaling and metabolism.[1][2] By inhibiting PI5P4K, this compound disrupts autophagic flux, making it a valuable chemical probe to investigate the role of autophagy in health and disease.[2][3][4]
These application notes provide a comprehensive guide to using this compound for studying autophagy-dependent disorders, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Action
This compound contains an electrophilic acrylamide moiety that covalently binds to a cysteine residue within a disordered loop of the PI5P4K isoforms (α, β, and γ).[1][2][5] This irreversible binding inhibits the kinase activity of PI5P4K, which is responsible for phosphorylating phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2).[2]
The inhibition of PI5P4K by this compound has two major downstream consequences on the autophagy pathway:
-
Impaired Autophagosome Clearance: this compound treatment leads to a disruption in autophagic flux, specifically by impairing the fusion of autophagosomes with lysosomes to form autolysosomes.[3][5][6] This results in the accumulation of autophagosomes and acidic vesicular organelles within the cell.[3][4]
-
TFEB Nuclear Translocation: The compound promotes the translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related genes, to the nucleus.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Comprehensive Workflow for Assessing the Anti-Proliferative Activity of THZ-P1-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental workflow and associated protocols for evaluating the anti-proliferative activity of THZ-P1-2, a first-in-class, selective, and covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4K).[1][2] this compound has demonstrated anti-leukemic activity by disrupting critical cellular processes such as autophagy and mitochondrial homeostasis.[3][4] This guide offers step-by-step instructions for key assays, including cell viability, cell cycle analysis, and apoptosis, to characterize the dose- and time-dependent effects of this compound on cancer cell lines. Data presentation guidelines and visualizations are included to facilitate robust analysis and interpretation of results.
Mechanism of Action of this compound
This compound is a potent inhibitor of the PI5P4K family (α, β, and γ isoforms), which are lipid kinases that phosphorylate phosphatidylinositol-5-phosphate (PI-5-P) to generate phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2).[1] By covalently binding to a cysteine residue within a disordered loop of the kinases, this compound irreversibly inhibits their enzymatic activity, with an IC50 of 190 nM for PI5P4Kα.[1][2][5] This inhibition disrupts essential cellular processes that are often dysregulated in cancer. The primary consequences of PI5P4K inhibition by this compound include impaired autophagic flux and disruption of mitochondrial homeostasis, which collectively lead to DNA damage, cell cycle arrest, apoptosis, and a reduction in cell viability.[4][6]
Experimental Workflow
The comprehensive assessment of this compound's anti-proliferative activity involves a multi-faceted approach. The workflow begins with the selection of appropriate cancer cell lines, followed by dose-response and time-course studies. Key endpoints include cell viability to determine cytotoxic or cytostatic concentrations (e.g., IC50), cell cycle analysis to investigate effects on cell division, and apoptosis assays to quantify induced cell death.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or equivalent)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., THP1, SEMK2, HL60 for leukemia)[3]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[5]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 100 µM.[2] Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours, as anti-proliferative effects have been characterized at this time point.[3][7]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the log-concentration of this compound and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[8]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat cells with this compound at various concentrations (e.g., vehicle, 1.6 µM, 3.2 µM, 6.4 µM) for 24-48 hours.[6][9]
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C or for at least 2 hours at 4°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison across different conditions and cell lines.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 72h Treatment[2][3] |
|---|---|---|
| THP1 | Acute Myeloid Leukemia (AML) | 0.87 |
| SEMK2 | Acute Lymphoblastic Leukemia (ALL) | 3.95 |
| OCI/AML-2 | Acute Myeloid Leukemia (AML) | 1.52 |
| HL60 | Acute Myeloid Leukemia (AML) | 2.11 |
| SKM1 | Acute Myeloid Leukemia (AML) | 1.98 |
| NOMO1 | Acute Myeloid Leukemia (AML) | 2.56 |
Table 2: Representative Cell Cycle Analysis of AML Cells Treated with this compound Data are illustrative based on published findings that low concentrations cause G2/M arrest and high concentrations induce Sub-G1 accumulation.[6][9]
| Treatment (24h) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle (DMSO) | 2.5 | 55.0 | 25.0 | 17.5 |
| This compound (1.6 µM) | 4.0 | 50.0 | 18.0 | 28.0 |
| This compound (3.2 µM) | 6.5 | 45.0 | 15.0 | 33.5 |
| this compound (6.4 µM) | 25.0 | 48.0 | 12.0 | 15.0 |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 4. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for THZ-P1-2 in Cancer Cell Research
Inducing DNA Damage and Apoptosis in Cancer Cells with THZ-P1-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, first-in-class, selective, and covalent pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K2).[1][2] It functions by covalently targeting cysteine residues on a disordered loop within the ATP-binding site of PIP4K2 isoforms (α, β, and γ).[1][2] This irreversible inhibition disrupts critical cellular processes, leading to anticancer activity, particularly in leukemia cell lines.[1][3] Mechanistically, this compound has been shown to induce DNA damage, trigger apoptosis, disrupt mitochondrial homeostasis, and impair autophagic flux in cancer cells.[4][5] These characteristics make this compound a valuable tool for investigating cancer cell biology and a potential lead compound for therapeutic development.
These application notes provide detailed protocols for utilizing this compound to induce DNA damage and apoptosis in cancer cells, along with data presentation and visualization of the underlying mechanisms.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates anti-proliferative activity across various cancer cell lines, with IC50 values typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| THP1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 | 72 hours | [1] |
| SEMK2 | Acute Lymphoblastic Leukemia (ALL) | 0.87 - 3.95 | 72 hours | [1] |
| OCI/AML-2 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 | 72 hours | [1] |
| HL60 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 | 72 hours | [1] |
| SKM1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 | 72 hours | [1] |
| NOMO1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 | 72 hours | [1] |
| PI5P4Kα (enzymatic assay) | - | 0.190 | - | [1][2] |
Recommended Treatment Concentrations for Mechanistic Studies
For inducing DNA damage and apoptosis, treatment concentrations in the range of 1.6 to 6.4 µM for 24 hours have been shown to be effective in leukemia cell lines such as MV4-11, OCI-AML3, Jurkat, and NALM6.[6]
Signaling Pathway
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in cancer cell lines.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 10 nM to 100 µM.[1]
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.
Western Blot for DNA Damage and Apoptosis Markers
This protocol is for detecting the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP1) following this compound treatment.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with effective concentrations of this compound (e.g., 1.6, 3.2, 6.4 µM) and a vehicle control for 24 hours.[6]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX and PARP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in γH2AX and cleaved PARP1 levels indicates DNA damage and apoptosis, respectively.
Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol is for assessing the disruption of mitochondrial membrane potential, an early event in apoptosis.
Workflow:
Materials:
-
Cancer cell line of interest
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)
-
FCCP (optional, as a positive control for depolarization)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 3.2 and 6.4 µM) for 24 hours. Include an untreated control and an FCCP-treated positive control.
-
After treatment, harvest the cells and resuspend them in pre-warmed cell culture medium.
-
Add TMRE to the cell suspension at a final concentration of 100-200 nM and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
References
- 1. Pharmacological Inhibition of PIP4K2 Potentiates Venetoclax-Induced Apoptosis in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. OUH - Protocols [ous-research.no]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for In Vivo Administration of THZ-P1-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ-P1-2 is a potent and selective pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K2). It exhibits anti-leukemic activity by disrupting mitochondrial homeostasis and autophagy, leading to DNA damage and apoptosis in cancer cells. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of leukemia, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a covalent inhibitor that targets a cysteine residue on PIP4K2α, β, and γ isoforms.[1][2][3] Inhibition of PIP4K2 disrupts the normal cellular processes of mitochondrial function and autophagy, which are often exploited by cancer cells for survival and proliferation.[1][4][5] Preclinical studies have demonstrated the potential of this compound as an anti-leukemic agent, showing activity in various leukemia cell lines.[6] This document outlines the necessary protocols for evaluating the in vivo efficacy of this compound in mouse xenograft models of leukemia.
Data Presentation
While specific in vivo efficacy data for this compound from peer-reviewed publications is limited, a press release from Petra Pharma has indicated promising results for a prototype PIP4K2 inhibitor in a MOLM-16 acute myeloid leukemia (AML) mouse xenograft model. The study reported dose-dependent tumor growth control and sustained regression of tumor volume with once-daily oral dosing.[7]
The following table summarizes the in vitro anti-proliferative activity of this compound in various leukemia cell lines, which forms the basis for its in vivo investigation.
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 |
| SEMK2 | Acute Lymphoblastic Leukemia (ALL) | 0.87 - 3.95 |
| OCI/AML-2 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 |
| HL-60 | Acute Promyelocytic Leukemia | 0.87 - 3.95 |
| SKM1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 |
| NOMO1 | Acute Myeloid Leukemia (AML) | 0.87 - 3.95 |
Data compiled from studies on the anti-proliferative activity of this compound.[8]
Experimental Protocols
In Vivo Formulation of this compound
This protocol describes the preparation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 40 mg/mL stock, dissolve 2 mg of this compound in 50 µL of DMSO.[9]
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[9]
-
-
Final Formulation:
-
To prepare the final dosing solution, add the required volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 2 mg/mL, add 50 µL of the 40 mg/mL stock solution to 950 µL of the vehicle.[9]
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
It is recommended to prepare the formulation fresh before each administration.
-
Establishment of a Leukemia Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model using the MOLM-16 human AML cell line in immunodeficient mice.
Materials:
-
MOLM-16 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture:
-
Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before implantation.
-
-
Cell Preparation for Injection:
-
Harvest the cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in sterile PBS or serum-free media at the desired concentration. A common concentration is 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel to promote tumor formation.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
In Vivo Administration of this compound and Efficacy Evaluation
This protocol describes the oral administration of this compound to tumor-bearing mice and the assessment of its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation
-
Oral gavage needles
-
Calipers
-
Scale for weighing mice
Procedure:
-
Animal Grouping:
-
Randomize the tumor-bearing mice into treatment and control groups (n ≥ 5 per group).
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at the desired dosage. Based on preliminary data for similar compounds, a starting dose could be in the range of 10-50 mg/kg, administered once daily.[7]
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
The typical administration volume for oral gavage in mice is 100-200 µL.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each measurement point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.
-
Visualizations
Caption: Signaling Pathway of this compound in Leukemic Cells.
Caption: In Vivo Xenograft Model Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 7. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Detecting TFEB Nuclear Localization Induced by THZ-P1-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis, autophagy, and cellular clearance. Under basal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) and sequestered in the cytoplasm. Upon mTORC1 inhibition, TFEB is dephosphorylated, translocates to the nucleus, and activates the transcription of its target genes. THZ-P1-2 is a first-in-class, selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) that has been shown to disrupt autophagy and promote the nuclear localization of TFEB.[1][2][3] These application notes provide detailed protocols for detecting and quantifying the nuclear translocation of TFEB following treatment with this compound.
Signaling Pathway of this compound-Induced TFEB Nuclear Translocation
This compound inhibits PI5P4K, a lipid kinase involved in the regulation of cellular signaling pathways. Inhibition of PI5P4K by this compound leads to the suppression of the mTORC1 signaling pathway.[4][5] Reduced mTORC1 activity results in decreased phosphorylation of TFEB at key serine residues (e.g., S142 and S211).[6][7] This hypo-phosphorylated state prevents the binding of 14-3-3 proteins, which are responsible for retaining TFEB in the cytoplasm.[7] Consequently, TFEB translocates into the nucleus, where it can activate the expression of genes involved in lysosomal biogenesis and autophagy.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. mTORC1 feedback to AKT modulates lysosomal biogenesis through MiT/TFE regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR-dependent phosphorylation controls TFEB nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex relationship between TFEB transcription factor phosphorylation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
THZ-P1-2 solubility in DMSO versus aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of THZ-P1-2 in DMSO and aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Solubility Data at a Glance
The solubility of this compound varies between different solvents. The following table summarizes the quantitative solubility data for this compound.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 10 mg/mL[1] | 18.81 mM[1] | Moisture-absorbing; use fresh DMSO for best results.[1] |
| DMSO | 80 mg/mL[2] | 150.49 mM[2] | Sonication is recommended to aid dissolution.[2] |
| DMSO | 100 mg/mL[3] | 188.11 mM[3] | Ultrasonic assistance may be necessary.[3] |
| Water | Insoluble[1] | - | Not recommended as a primary solvent. |
| Ethanol | Insoluble[1] | - | Not recommended as a primary solvent. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[4] | 4.70 mM[4] | Forms a clear solution suitable for in vivo use.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 25 mg/mL[4] | 47.03 mM[4] | Forms a suspended solution; sonication is needed.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[4] | 4.70 mM[4] | Forms a clear solution.[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Our support team has compiled answers to common questions and issues encountered when working with this compound.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce solubility.[1] If solubility issues persist, gentle warming and/or sonication can help facilitate dissolution.[2][4] If precipitation occurs, heating and/or sonication are also recommended.[4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: No, this compound is insoluble in water and other aqueous solutions.[1] To prepare an aqueous working solution, first, dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, a co-solvent system is necessary. A common formulation involves first dissolving this compound in DMSO and then diluting it with other vehicles such as PEG300, Tween-80, and saline or corn oil to create a stable solution or suspension.[1][2][4] Refer to the table above for specific formulations.
Q4: How should I store my this compound stock solution?
A4: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to a year or -20°C for one month.[1][4]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a commonly used 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 531.61 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.32 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for several minutes until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
This compound Mechanism of Action
This compound is a selective and potent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).[2][4][5] It covalently binds to cysteine residues on a disordered loop of PI5P4Kα/β/γ, leading to irreversible inhibition of the kinase.[1][5] This inhibition disrupts autophagy, an essential cellular process for degrading and recycling cellular components, and leads to the upregulation of Transcription Factor EB (TFEB) signaling.[4][6] The disruption of autophagy and mitochondrial homeostasis contributes to its anti-leukemic activity.[2][7][8]
Caption: this compound inhibits PI5P4K, disrupting autophagy and mitochondrial homeostasis, leading to leukemic cell death.
Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing the solubility of a compound like this compound.
Caption: A stepwise workflow for determining the solubility of a chemical compound in a given solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 3. molnova.com [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing stable stock solutions of THZ-P1-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of stable stock solutions of THZ-P1-2, a selective and potent PI5P4K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is approximately 80 mg/mL (150.49 mM).[3] However, for practical laboratory use, preparing stock solutions at concentrations such as 10 mM or 25 mM is common.[4]
Q3: How should I store the solid compound and the DMSO stock solution of this compound?
A3: Proper storage is critical to maintain the stability and integrity of this compound. The solid powder should be stored at -20°C for long-term storage (up to 3 years), protected from light.[2] DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound is insoluble in water and aqueous buffers such as PBS.[2] A concentrated stock solution must first be prepared in DMSO. This stock can then be further diluted into your aqueous experimental medium, ensuring the final DMSO concentration is not detrimental to your cells (typically <0.5%).
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. Gently warm the solution in a 37°C water bath for a few minutes and vortex or sonicate until the precipitate is fully redissolved. To prevent this, consider storing your stock solution at a slightly lower concentration and always ensure it is completely dissolved before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound Powder in DMSO | 1. Insufficient mixing. 2. Low-quality or hydrated DMSO. 3. Compound has not fully equilibrated to room temperature, causing condensation. | 1. Vortex the solution for several minutes. If necessary, use sonication to aid dissolution.[3] 2. Use fresh, high-purity, anhydrous DMSO.[2] 3. Allow the vial to sit at room temperature for 15-20 minutes before opening. |
| Precipitation in Aqueous Medium After Dilution from DMSO Stock | 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. Rapid addition of the DMSO stock to the aqueous medium. | 1. Perform serial dilutions of the DMSO stock in the aqueous medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility. 2. Add the DMSO stock dropwise to the aqueous medium while gently vortexing. |
| Inconsistent Experimental Results | 1. Degradation of this compound in the stock solution due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Ensure the solid compound was accurately weighed and completely dissolved. |
| Color Change in Stock Solution | 1. Chemical degradation or oxidation of the compound. 2. Exposure to light. | 1. Discard the solution and prepare a fresh stock. 2. Store stock solutions in amber vials or wrap them in foil to protect from light.[5] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 80 mg/mL[3] | 150.49 mM[3] | Sonication is recommended. Use fresh, anhydrous DMSO.[2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[3] | 6.21 mM[3] | For in vivo formulations. Sonication is recommended.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 4.70 mM[5] | For in vivo formulations.[5] |
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2][3] | Protect from direct sunlight and store at a low temperature.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[3] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[5] | Protect from light.[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 531.61 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.316 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.316 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. A clear, yellow solution should be obtained.[3]
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: this compound inhibits PI5P4K, disrupting autophagy and mitochondrial homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring phosphatidylinositol 5-phosphate 4-kinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting THZ-P1-2 precipitation in cell culture media
Welcome to the Technical Support Center for THZ-P1-2. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent covalent inhibitor of the Phosphatidylinositol-5-Phosphate 4-Kinase (PI5P4K) family (PI5P4Kα, β, and γ)[1][2][3]. It works by covalently targeting cysteine residues on the enzymes, leading to irreversible inhibition[2][3]. This inhibition disrupts critical cellular processes, including autophagy and mitochondrial homeostasis, and has demonstrated anti-proliferative activity in leukemia cell lines[1][3][4].
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic compound with very low aqueous solubility. It is insoluble in water and ethanol[5]. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into the aqueous environment of your cell culture medium[6]. The concentration of this compound exceeds its solubility limit in the final medium/low-percentage DMSO mixture, causing it to fall out of solution.
Q3: What is the correct solvent for preparing this compound stock solutions?
The recommended and most effective solvent for this compound is high-purity, anhydrous DMSO[5][7]. Using fresh DMSO is crucial, as moisture can significantly reduce the solubility of the compound[5].
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can be cell-line dependent. However, published data shows modest anti-proliferative activity in various AML/ALL cell lines with IC50 values in the low micromolar range, typically between 0.87 to 3.95 µM[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following tables summarize the key chemical and solubility properties of this compound.
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃₁H₂₉N₇O₂ | [1] |
| Molecular Weight | 531.61 g/mol | [1][5] |
| Appearance | Yellow Solid | [1] |
| Solubility in DMSO | 10 - 80 mg/mL (18.81 - 150.49 mM) | [1][5] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Ethanol | Insoluble |[5] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Use
| Parameter | Concentration | Notes | Source(s) |
|---|---|---|---|
| Stock Solution | 10-20 mM | In 100% anhydrous DMSO. Store at -80°C. | [5] |
| Final Working Conc. | 0.5 - 10 µM | Cell-line dependent. A dose-response is recommended. | [1][2] |
| Final DMSO Conc. | ≤ 0.5% | To avoid solvent-induced cytotoxicity. |[8] |
Signaling Pathway and Mechanism of Action
This compound inhibits the PI5P4K family of lipid kinases, which are critical for regulating cellular processes like autophagy. By blocking the conversion of PI-5-P to PI-4,5-P2, this compound disrupts downstream signaling, leading to impaired autophagosome clearance and cell death in sensitive cancer cell lines.
Troubleshooting Guide for this compound Precipitation
Use this guide to diagnose and resolve issues with this compound precipitation during your experiments.
Q5: My this compound stock solution itself appears cloudy. What should I do?
A cloudy stock solution indicates that the compound is not fully dissolved in the DMSO.
-
Cause: This may be due to the concentration being too high, the use of old or non-anhydrous DMSO that has absorbed moisture, or insufficient energy to break up the solid material[5].
-
Solution: Gently warm the vial to 37°C and use a bath sonicator to aid dissolution[1]. If it remains cloudy, remake the stock solution using fresh, high-purity anhydrous DMSO at a slightly lower concentration (e.g., 10-20 mM).
Q6: Precipitation occurs immediately after adding the DMSO stock to my media. How can I prevent this?
This is the most common precipitation issue, caused by the compound "crashing out" in the aqueous medium[6].
-
Cause: The rapid change in solvent polarity and a final concentration that exceeds the aqueous solubility limit are the primary causes.
-
Solution: Improve your dilution technique. Do not add the highly concentrated DMSO stock directly to the full volume of media. Follow the Recommended Dilution Method (Protocol 3) below, which involves pre-warming the media and adding the compound to a gently vortexing solution to encourage rapid dispersal[9]. Creating an intermediate dilution can also be highly effective[9].
Q7: How can I find the highest, non-precipitating concentration of this compound for my specific experimental conditions?
The solubility of a compound can be affected by the specific components of your media, including serum concentration and pH. You must determine the maximum soluble concentration empirically.
-
Solution: Follow the detailed Experimental Protocol 2 below to perform a solubility test in a 96-well plate format. This will allow you to visually and/or quantitatively determine the highest concentration that remains in solution under your exact experimental conditions (media, temperature, CO₂).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Preparation: Allow the vial of solid this compound and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If particulates are still visible, use a bath sonicator for 5-10 minutes or until the solution is clear[1]. Gentle warming to 37°C can also assist.
-
Storage: Aliquot the clear stock solution into smaller, single-use volumes in low-binding tubes. Store promptly at -80°C for long-term stability (up to one year)[1]. Avoid repeated freeze-thaw cycles[5].
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol allows you to identify the solubility limit of this compound in your specific medium.
-
Prepare Serial Dilutions: In a separate plate or tubes, prepare a 2-fold serial dilution of your this compound DMSO stock (e.g., from 10 mM down to ~10 µM) in 100% DMSO.
-
Add to Media: In a clear, flat-bottom 96-well plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Dilute: Carefully transfer 2 µL of each DMSO dilution into the corresponding media-containing wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. Also include a "DMSO only" control well.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells against a dark background for any signs of cloudiness, crystals, or precipitate at several time points (e.g., immediately, 2 hours, 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm; an increase in absorbance relative to the control indicates precipitation[9].
-
Determine Limit: The highest concentration that remains completely clear is the maximum working soluble concentration for your specific conditions.
Protocol 3: Recommended Dilution Method for Cell-Based Assays
This method minimizes the risk of precipitation when preparing your final working solution.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): First, dilute your high-concentration DMSO stock (e.g., 10 mM) to a lower concentration (e.g., 1 mM) in 100% DMSO. This reduces the concentration shock upon final dilution[9].
-
Prepare Final Solution: Place the tube of pre-warmed media on a vortex set to a low-medium speed to create a gentle vortex.
-
Add Compound: While the media is mixing, dispense the required volume of your this compound stock (or intermediate dilution) directly into the vortex. This ensures the compound is rapidly and evenly dispersed throughout the aqueous solution, preventing localized high concentrations that can trigger precipitation.
-
Final Check: After dilution, visually inspect the medium to ensure it is clear before adding it to your cells.
References
- 1. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
potential off-target effects of THZ-P1-2 on other kinases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of the selective PI5P4K inhibitor, THZ-P1-2.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a first-in-class, covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family.[1][2][3] It covalently targets cysteines on a disordered loop in PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][2][4] The reported IC50 for PI5P4Kα is 190 nM.[1][2][4]
Q2: Have any off-target kinases been identified for this compound?
Yes, selectivity profiling of this compound using the KINOMEscan platform has identified several potential off-target kinases. These include the lipid kinase PIKFYVE and the protein kinases BRK, TYK2, and Abl.[5]
Q3: How significant is the inhibitory activity of this compound against these off-target kinases?
Follow-up biochemical assays (Adapta or Z'LYTE) have shown that most of the identified off-targets have IC50 values in the micromolar range, indicating significantly lower potency compared to the primary PI5P4K targets.[5] However, BRK and ABL1 showed higher affinity in these in vitro assays.[5]
Q4: Are the off-target effects observed in biochemical assays relevant in a cellular context?
Cellular pulldown assays using a desthiobiotin-tagged this compound (dtb-THZ-P1-2) showed minimal to no pulldown of BRK and ABL1.[5] This suggests that the affinity observed in biochemical assays might be due to tight, non-covalent binding that does not translate to significant engagement within a cellular environment.[5] Furthermore, this compound was found to be substantially less potent at inhibiting the proliferation of BCR-ABL positive cell lines compared to established ABL inhibitors like imatinib, nilotinib, and dasatinib.[5]
Q5: Does the chemical structure of this compound provide any advantages in terms of selectivity compared to similar compounds?
Yes, the bicyclic pyrrolo[2,3-d]pyrimidine scaffold of this compound appears to confer greater selectivity.[5] Specifically, the switch from a 2,4- to a 4,6-pyrimidine structure, when compared to related phenylaminopyrimidine acrylamides, was sufficient to eliminate the engagement of other kinases such as JNK, IRAK1, PKN3, CDK7, and CDK12.[5]
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is inconsistent with PI5P4K inhibition.
-
Consider Potential Off-Target Effects: While cellular engagement of BRK and ABL1 appears to be low, high concentrations of this compound could potentially lead to off-target inhibition. Review the quantitative data summary to assess the likelihood of engaging off-target kinases at your experimental concentration.
-
Control Experiments:
-
Use a structurally related but inactive control compound, such as this compound-R (the non-reactive analog), to distinguish between effects from covalent inhibition and those from reversible, off-target binding.[5]
-
If a specific off-target is suspected (e.g., TYK2), use a known selective inhibitor for that kinase to see if it phenocopies the unexpected effect.
-
-
Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) or a cellular pulldown with a tagged version of this compound to confirm engagement of PI5P4K and assess the engagement of potential off-target kinases in your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and key identified off-targets.
| Kinase Target | Assay Type | IC50 | Cellular Engagement | Notes |
| PI5P4Kα | Biochemical Kinase Assay | 190 nM[1][2][4] | Confirmed | Primary Target |
| PI5P4Kβ | Biochemical Kinase Assay | ~50% inhibition at 0.7 µM[1][3] | Confirmed | Primary Target |
| PI5P4Kγ | Biochemical Kinase Assay | ~75% inhibition at 0.7 µM[1][3] | Confirmed | Primary Target |
| BRK | Adapta/Z'LYTE Assay | In the micromolar range, but higher affinity than other off-targets[5] | Little to no pulldown[5] | Potentially due to non-covalent binding in vitro.[5] |
| ABL1 | Adapta/Z'LYTE Assay | In the micromolar range, but higher affinity than other off-targets[5] | Little to no pulldown[5] | Potentially due to non-covalent binding in vitro.[5] |
| PIKFYVE | KINOMEscan | Identified as an off-target[5] | Not specified | Further investigation may be required. |
| TYK2 | KINOMEscan | Identified as an off-target[5] | Not specified | Further investigation may be required. |
Experimental Protocols
1. KINOMEscan™ Selectivity Profiling:
This method is used for an initial broad screening of inhibitor selectivity. The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is measured, and the results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control.
2. Adapta™ Universal Kinase Assay (or Z'-LYTE™ Kinase Assay):
These are in vitro biochemical assays used to determine the IC50 values of an inhibitor against specific kinases.
-
Principle: These are fluorescence-based assays that measure the amount of ADP produced during the kinase reaction.
-
General Workflow:
-
The kinase, a suitable substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
After the kinase reaction, a detection reagent containing an antibody specific for ADP and a fluorescent tracer is added.
-
The amount of ADP produced is quantified by measuring the fluorescence resonance energy transfer (FRET) signal.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
3. Cellular Pulldown Assay:
This assay is used to verify the engagement of a target kinase by an inhibitor within a cellular context.
-
Principle: A tagged version of the inhibitor (e.g., desthiobiotin-tagged this compound) is used to capture its binding partners from cell lysates.
-
General Workflow:
-
Cells are treated with the tagged inhibitor or a vehicle control.
-
Cells are lysed, and the lysate is incubated with streptavidin beads, which have a high affinity for the desthiobiotin tag.
-
The beads are washed to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads and identified by Western blotting or mass spectrometry.
-
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Intended and potential off-target signaling pathways of this compound.
References
Technical Support Center: Optimizing THZ-P1-2 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of THZ-P1-2 for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, selective, and covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) isoforms α, β, and γ.[1][2][3] It works by covalently binding to cysteine residues on a disordered loop of the PI5P4K enzymes, leading to irreversible inhibition.[3] This inhibition disrupts critical cellular processes, including autophagy and mitochondrial homeostasis, and upregulates TFEB signaling, ultimately exhibiting anti-proliferative activity, particularly in leukemia cell lines.[2][4][5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, this compound has an IC50 of 190 nM for PI5P4Kα.[2][3] In cell-based assays, it has shown anti-proliferative activity in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines with IC50 values in the low micromolar range (e.g., 0.87 to 3.95 μM) after 72 hours of treatment.[2][4] Therefore, a starting concentration range of 1-10 µM is a reasonable starting point for most cancer cell lines.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The optimal treatment duration is cell-line dependent and should be determined empirically. Effects on cell viability have been observed at 72 hours.[2][4] However, earlier time points may be relevant for observing specific molecular effects. A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to determine the optimal duration for your specific experimental goals.
Q4: What are the key cellular effects I should monitor to determine the optimal treatment duration?
A4: To assess the efficacy of this compound over time, it is recommended to monitor several key indicators of its biological activity. These include:
-
Cell Viability and Proliferation: To determine the cytostatic or cytotoxic effects.
-
Apoptosis: To measure the induction of programmed cell death.[5][6]
-
Autophagy Flux: To assess the disruption of the autophagy process.[5][6]
-
Mitochondrial Health: To evaluate the impact on mitochondrial membrane potential.[5][6]
Troubleshooting Guides
Issue 1: I am not observing a significant decrease in cell viability even at high concentrations and long durations.
-
Possible Cause 1: Cell Line Resistance. The expression levels of PI5P4K isoforms can vary between cell lines, influencing their sensitivity to this compound.
-
Troubleshooting Tip: Confirm the expression of PI5P4Kα, β, and γ in your cell line via Western blot or qPCR. Consider testing the compound in a cell line known to be sensitive as a positive control.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. High cell density can sometimes mask the anti-proliferative effects of a compound.
-
Troubleshooting Tip: Ensure you are using an optimal seeding density that allows for logarithmic growth throughout the experiment without reaching confluency.[7]
-
-
Possible Cause 3: Compound Instability. this compound, like many small molecules, may degrade in culture medium over extended periods.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in DMSO for each experiment.[1] Consider replenishing the media with fresh compound for longer-term experiments (beyond 72 hours).
-
Issue 2: I see a strong effect at 24 hours, but the effect seems to diminish at 48 and 72 hours.
-
Possible Cause: Cellular Adaptation or Drug Metabolism. Cells may activate compensatory signaling pathways or metabolize the compound over time, leading to a reduced effect.
-
Troubleshooting Tip: A shorter treatment duration may be optimal for your specific research question. Analyze your endpoints at the earlier time point where the maximum effect is observed. Consider a "pulse-chase" experiment where the drug is washed out after the initial treatment period to assess the durability of the response.
-
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To identify the optimal time point for observing the desired cellular effects of this compound treatment.
Methodology:
-
Cell Seeding: Seed your target cells in multiple plates (e.g., 96-well for viability, 6-well for protein/RNA) at a predetermined optimal density.
-
Treatment: After allowing cells to adhere overnight, treat them with a predetermined optimal concentration of this compound (e.g., the IC50 value) and a vehicle control (DMSO).
-
Time Points: At designated time points (e.g., 6, 12, 24, 48, and 72 hours), harvest the cells for various analyses.
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or similar cell viability assay.
-
Western Blot: Analyze protein lysates for markers of apoptosis (cleaved PARP, cleaved Caspase-3), autophagy (LC3B-II/LC3B-I ratio, p62/SQSTM1), and DNA damage (γH2AX).
-
Flow Cytometry: Assess apoptosis using Annexin V and Propidium Iodide (or DAPI) staining. Analyze mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1.
-
-
Data Analysis: Plot the results for each endpoint as a function of time. The optimal treatment duration will be the time point that yields the most robust and consistent desired effect.
Data Presentation
Table 1: Hypothetical Time-Course Effect of this compound on HCT116 Cells
| Treatment Duration (hours) | Cell Viability (% of Control) | Apoptosis (% Annexin V Positive) | LC3B-II/I Ratio (Fold Change) |
| 6 | 95 ± 4.2 | 8 ± 1.5 | 1.8 ± 0.3 |
| 12 | 82 ± 3.5 | 15 ± 2.1 | 3.5 ± 0.6 |
| 24 | 65 ± 5.1 | 32 ± 3.8 | 5.2 ± 0.8 |
| 48 | 50 ± 4.8 | 45 ± 4.2 | 3.8 ± 0.5 |
| 72 | 42 ± 3.9 | 55 ± 5.0 | 2.5 ± 0.4 |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
how to minimize THZ-P1-2 toxicity in non-cancerous cell lines
Welcome to the Technical Support Center for THZ-P1-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on minimizing its toxicity in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, selective, and potent covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) with an IC50 of 190 nM for the alpha isoform (PI5P4Kα)[1][2][3]. It covalently targets cysteine residues on a disordered loop within the PI5P4Kα/β/γ isoforms[3]. The primary mechanism of action of this compound involves the disruption of cellular homeostasis by impairing autophagic flux and mitochondrial function[4][5][6]. This disruption leads to the accumulation of autophagosomes and an increase in the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[2].
Q2: What are the known toxic effects of this compound in non-cancerous cells?
A2: While this compound has shown promising anti-leukemic activity, it is crucial to understand its effects on non-cancerous cells to define a therapeutic window. Published data suggests that this compound has minimal effects on healthy CD34+ hematopoietic stem cells, indicating a potential for selective toxicity towards cancer cells[4][5][6]. However, at higher concentrations, off-target effects and cytotoxicity in normal cells can be a concern. For instance, treatment of hTERT-RPE1 cells (a human retinal pigment epithelial cell line) with this compound at concentrations of 5 and 10 µM for 24 hours resulted in the impairment of UHRF1 levels[3]. As a covalent inhibitor, prolonged exposure or high concentrations can lead to off-target modifications and subsequent cellular stress.
Q3: What are the primary reasons for toxicity in non-cancerous cells when using this compound?
A3: The toxicity of this compound in non-cancerous cells can stem from several factors:
-
On-target toxicity: The primary mechanism of disrupting autophagy and mitochondrial homeostasis, while detrimental to cancer cells, can also affect normal cells that rely on these processes for survival and function.
-
Off-target covalent modification: As a covalent inhibitor with an electrophilic acrylamide warhead, this compound has the potential to react with other cellular nucleophiles besides its intended PI5P4K target, especially at higher concentrations.
-
Disruption of metabolic homeostasis: PI5P4Ks play a role in maintaining cellular energy balance through the interplay between peroxisomes and mitochondria[7]. Inhibition of these kinases can disrupt lipid metabolism and overall metabolic homeostasis.
-
Induction of apoptosis: By disrupting mitochondrial function, this compound can lead to the loss of mitochondrial membrane potential and the induction of apoptosis[4][6].
Q4: How can I minimize the toxicity of this compound in my non-cancerous cell lines?
A4: Minimizing toxicity requires a multi-faceted approach:
-
Optimize Concentration and Exposure Time: Perform dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time required to achieve the desired on-target effect while minimizing toxicity.
-
Co-treatment with Protective Agents: Consider co-treatment with antioxidants like N-acetylcysteine (NAC) or autophagy modulators like resveratrol to mitigate cellular stress.
-
Modulate TFEB Activity: Since this compound induces TFEB nuclear translocation, exploring strategies to modulate TFEB activity might help in restoring cellular homeostasis.
-
Careful Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in non-cancerous cell lines | 1. Concentration too high: The concentration of this compound is exceeding the therapeutic window for the specific cell line. 2. Prolonged exposure: Continuous exposure is leading to cumulative toxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a detailed dose-response curve: Start from a low nanomolar range and titrate up to determine the IC50 value for your cell line. Aim to use concentrations at or slightly above the IC50 for PI5P4K inhibition (190 nM) for initial experiments. 2. Conduct a time-course experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to find the optimal incubation time. 3. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity. Keep the final DMSO concentration below 0.1%. |
| Inconsistent or unexpected results | 1. Compound instability: this compound may have degraded due to improper storage or handling. 2. Cell line variability: Different cell lines have varying sensitivities to this compound. 3. Experimental inconsistencies: Variations in cell density, passage number, or media conditions. | 1. Proper handling of this compound: Aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Characterize your cell line: Determine the IC50 of this compound for each non-cancerous cell line you are using. 3. Standardize experimental procedures: Ensure consistent cell seeding density, use cells within a specific passage number range, and maintain consistent media and supplement concentrations. |
| No observable on-target effect (e.g., no change in autophagy markers) | 1. Concentration too low: The concentration of this compound is insufficient to inhibit PI5P4K effectively. 2. Assay sensitivity: The assay used to measure the on-target effect is not sensitive enough. 3. Inactive compound: The this compound stock may be inactive. | 1. Increase the concentration: Titrate the concentration of this compound upwards, guided by the known IC50 for PI5P4Kα (190 nM). 2. Use a more sensitive assay: For autophagy, consider monitoring both LC3-II accumulation and p62/SQSTM1 degradation by Western blot or immunofluorescence. For TFEB translocation, use high-content imaging. 3. Verify compound activity: If possible, test the compound in a cell line with known sensitivity to this compound (e.g., a leukemia cell line) as a positive control. |
III. Quantitative Data
The following table summarizes the available quantitative data on the activity and cytotoxicity of this compound. Data on a wide range of non-cancerous cell lines is limited in publicly available literature. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (Kinase Activity) | PI5P4Kα | 190 nM | [1][2][3] |
| Anti-proliferative IC50 | THP1 (AML) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Anti-proliferative IC50 | SEMK2 (ALL) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Anti-proliferative IC50 | OCI/AML-2 (AML) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Anti-proliferative IC50 | HL60 (AML) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Anti-proliferative IC50 | SKM1 (AML) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Anti-proliferative IC50 | NOMO1 (AML) | 0.87 - 3.95 µM (range across 6 AML/ALL cell lines) | [3][8] |
| Effect on Protein Levels | hTERT-RPE1 | Impairment of UHRF1 levels at 5 and 10 µM | [3] |
| Effect on Viability | Healthy CD34+ cells | Minimal effects observed | [4][5][6] |
IV. Experimental Protocols
Here we provide detailed methodologies for key experiments to assess and mitigate this compound toxicity.
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., hTERT-RPE1, primary human fibroblasts, HUVECs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).
Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
Objective: To assess the protective effect of the antioxidant NAC against this compound-induced cytotoxicity.
Procedure:
-
Follow the cell seeding and inhibitor treatment steps as described in Protocol 1.
-
In addition to the this compound dilutions, prepare a set of wells with co-treatment of this compound and a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). It is important to first determine the optimal, non-toxic concentration of NAC for your cell line.
-
Include controls for this compound alone, NAC alone, and vehicle.
-
After the desired incubation period, perform a cell viability assay (e.g., MTT assay) as described in Protocol 1.
-
Compare the IC50 values of this compound in the presence and absence of NAC to determine if NAC provides a protective effect.
Protocol 3: Immunofluorescence Staining for TFEB Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of TFEB in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for the appropriate time. Include a vehicle control.
-
Fixation: a. Aspirate the medium and wash the cells once with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Incubate the cells with permeabilization buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Incubate the cells with blocking buffer for 1 hour at room temperature.
-
Antibody Staining: a. Dilute the primary anti-TFEB antibody in blocking buffer according to the manufacturer's instructions. b. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C. c. Wash the cells three times with PBS for 5 minutes each. d. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. e. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light. f. Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining and Mounting: a. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. b. Wash the cells twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the nuclear to cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.
V. Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound, leading to cellular toxicity.
Caption: this compound covalently inhibits PI5P4K, leading to impaired autophagy and mitochondrial dysfunction, which in turn causes cellular stress and apoptosis. This process is also associated with the nuclear translocation of TFEB.
Experimental Workflow for Minimizing Toxicity
This diagram outlines a logical workflow for researchers to systematically minimize the toxicity of this compound in their experiments.
Caption: A stepwise workflow to determine the optimal experimental conditions for using this compound while minimizing toxicity in non-cancerous cell lines.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI5P4Ks drive metabolic homeostasis through peroxisome-mitochondria interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
Technical Support Center: In Vivo Formulation of THZ-P1-2 for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo formulation of THZ-P1-2. It is intended for researchers, scientists, and drug development professionals conducting animal studies with this selective PI5P4K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering this compound in animal studies?
A1: Several vehicle formulations have been successfully used for this compound. The choice of vehicle may depend on the desired concentration, administration route, and experimental animal. A common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] One specific formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] Other options include formulations with SBE-β-CD or corn oil.[2]
Q2: How do I dissolve this compound for in vivo experiments?
A2: Due to its low aqueous solubility, a multi-step process involving co-solvents is necessary. The general procedure involves first dissolving this compound in an organic solvent like DMSO to create a stock solution.[3][4] This stock solution is then further diluted with other components of the vehicle, such as PEG300 and Tween 80, before the final addition of an aqueous component like saline.[1][2] It is crucial to add the solvents sequentially and ensure the solution is clear after each addition.[1][2]
Q3: What is the solubility of this compound in common solvents and in vivo formulations?
A3: The solubility of this compound varies significantly depending on the solvent or vehicle. In DMSO, a high concentration of up to 80 mg/mL can be achieved.[1] However, for in vivo formulations, the final concentration is lower. For detailed solubility data in various formulations, please refer to the data summary table below.
Q4: Can I store the prepared this compound formulation?
A4: It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[2] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month, protected from light.[2][4] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: The this compound formulation is cloudy or shows precipitation.
-
Cause: This may occur due to incomplete dissolution or the compound crashing out of solution upon the addition of aqueous components.
-
Solution:
-
Ensure Sequential Addition: Always add the vehicle components in the correct order, typically starting with DMSO, followed by PEG300 and Tween 80, and finally saline.[1][2] Ensure the solution is clear after adding each solvent before proceeding to the next.[1]
-
Use Sonication and/or Gentle Heating: Sonication is recommended to aid dissolution.[1][2] Gentle heating can also be applied, but be cautious to avoid degradation of the compound.
-
Check Solvent Quality: Use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility.[4]
-
Adjust Concentration: If precipitation persists, you may be exceeding the solubility limit for that specific vehicle. Consider preparing a lower concentration.
-
Issue 2: Inconsistent results are observed between different batches of the formulation.
-
Cause: This could be due to variability in the preparation procedure or the age of the prepared solution.
-
Solution:
-
Standardize the Protocol: Follow a strict, standardized protocol for preparing the formulation for every experiment.
-
Prepare Freshly: As recommended, always prepare the formulation immediately before use.[2] Do not use solutions prepared on previous days.
-
Ensure Homogeneity: Mix the solution thoroughly at each step to ensure a homogenous mixture.
-
Data Presentation
Table 1: Solubility and Formulation Details for this compound
| Solvent/Vehicle Composition | Achievable Concentration | Solution Appearance | Reference |
| DMSO | 80 mg/mL (150.49 mM) | Clear Solution | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (4.70 mM) | Clear Solution | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.21 mM) | Clear Solution | [1] |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | 2 mg/mL | Not Specified | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 25 mg/mL (47.03 mM) | Suspended Solution | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.70 mM) | Clear Solution | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
This protocol is based on information from multiple suppliers.[1][2]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be required to fully dissolve the compound.
-
Sequential Addition of Co-solvents:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 to the mixture. Mix thoroughly until the solution is clear.
-
-
Final Dilution: Add 45% of the final volume as sterile saline to the mixture. Mix thoroughly.
-
Final Concentration Example: To prepare 1 mL of a 2.5 mg/mL working solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.
-
Use Immediately: The final formulation should be used immediately for animal administration.
Mandatory Visualization
Caption: Workflow for preparing this compound for in vivo studies.
This compound is a selective PI5P4K inhibitor that has shown anti-leukemic activity by disrupting mitochondrial homeostasis and autophagy.[1][5][6][7] The compound covalently targets cysteines on a disordered loop in PI5P4Kα/β/γ.[2][8][9] In vitro studies have demonstrated its anti-proliferative activity in various AML/ALL cell lines.[2][8] The research on this compound also points to its potential synergistic effects with other drugs like venetoclax.[5][6][7]
References
- 1. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
addressing modest anti-proliferative activity of THZ-P1-2 in some cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering modest anti-proliferative activity of THZ-P1-2 in some cell lines. This compound is a first-in-class, selective, and covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), which play a crucial role in autophagy and cancer metabolism.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that targets a cysteine residue on a disordered loop in PI5P4Kα, β, and γ isoforms.[1][3] This irreversible binding disrupts the kinase activity of PI5P4Ks, leading to impaired autophagosome clearance, upregulation of TFEB nuclear localization, and disruption of mitochondrial homeostasis.[3][4][5] The primary anti-cancer effect of this compound is attributed to its ability to compromise autophagy, an essential process for cancer cell survival under metabolic stress.[1]
Q2: What is considered "modest" anti-proliferative activity for this compound?
This compound typically exhibits anti-proliferative activity in the low micromolar range in sensitive cell lines. For example, in a panel of six Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) cell lines, the IC50 values ranged from 0.87 to 3.95 µM after 72 hours of treatment.[3][4] Modest activity would be characterized by IC50 values at the higher end or outside of this range, or a minimal response even at high concentrations.
Q3: Are there any known biomarkers that may predict sensitivity to this compound?
Preliminary evidence suggests that sensitivity to this compound is associated with mitochondrial metabolism, cell cycle regulation, and the TP53 pathway.[5] Therefore, the p53 status of a cell line may influence its response to this compound.
Troubleshooting Guide: Addressing Modest Anti-proliferative Activity
If you are observing modest or no anti-proliferative activity with this compound in your cell line of interest, the following troubleshooting guide provides a systematic approach to investigate potential causes.
Step 1: Verify Compound Integrity and Experimental Setup
Before investigating complex biological reasons for modest activity, it is crucial to rule out technical issues.
-
Compound Quality: Ensure the purity and integrity of your this compound stock.
-
Solubility: this compound is soluble in DMSO.[2] Ensure complete solubilization and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Confirm the accuracy of seeding density, treatment duration, and the viability assay itself. A 72-hour incubation period has been reported to be effective for observing anti-proliferative effects.[3][4]
Step 2: Characterize the Target Expression in Your Cell Line
The expression level of the target kinases (PI5P4Kα, β, and γ) is a primary determinant of a drug's efficacy.
-
Hypothesis: Cell lines with low expression of PI5P4K isoforms may exhibit a weaker response to this compound.
-
Troubleshooting Experiment: Determine the protein expression levels of PI5P4Kα, PI5P4Kβ, and PI5P4Kγ in your cell line panel using Western blotting.
Step 3: Assess the Impact on Downstream Signaling Pathways
This compound's primary mechanism involves the disruption of autophagy and mitochondrial function. Assessing these pathways can confirm target engagement and reveal potential resistance mechanisms.
-
Hypothesis 1: Inefficient Autophagy Inhibition. The basal level of autophagy or the cell's ability to compensate for its inhibition might influence the response. A high basal autophagic flux may require higher concentrations of the inhibitor to elicit a cytotoxic effect.
-
Troubleshooting Experiment 1: Measure Autophagic Flux. Quantify the autophagic flux in your cell lines at baseline and after treatment with this compound. This can be achieved by monitoring the conversion of LC3-I to LC3-II by Western blot in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.
-
Hypothesis 2: Intact Mitochondrial Function. Cells that can maintain their mitochondrial membrane potential despite this compound treatment may be more resistant.
-
Troubleshooting Experiment 2: Measure Mitochondrial Membrane Potential (ΔΨm). Assess the ΔΨm using a fluorescent probe like TMRM or TMRE via flow cytometry or fluorescence microscopy. A significant depolarization of the mitochondrial membrane should be observed in sensitive cells upon treatment.
Step 4: Investigate Potential Resistance Mechanisms
Cell lines can possess intrinsic or develop acquired resistance to anti-cancer agents.
-
Hypothesis: High Expression of ABC Transporters. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to drug efflux and reduced intracellular concentration of the compound. This is a known resistance mechanism for other covalent inhibitors in the "THZ" series.
-
Troubleshooting Experiment: Assess ABC Transporter Expression and Activity. Measure the protein expression of key ABC transporters (e.g., P-gp, BCRP) by Western blot or flow cytometry. Functional activity can be assessed using substrate accumulation assays (e.g., Rhodamine 123 for P-gp).
Step 5: Explore Synergistic Drug Combinations
If single-agent activity is modest, combining this compound with other agents can be a powerful strategy to enhance its anti-proliferative effects.
-
Hypothesis: Inhibiting a parallel survival pathway can sensitize cells to this compound.
-
Suggested Combinations:
-
BCL-2 Inhibitors: A synergistic effect has been reported between this compound and the BCL-2 inhibitor venetoclax in acute leukemia cells.[5]
-
Other Chemotherapeutic Agents: Combining autophagy inhibitors with various anti-cancer drugs has shown promise in preclinical studies.[6][7][8][9][10] Consider combining this compound with standard-of-care agents for your cancer type of interest.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in AML/ALL Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) at 72h |
| THP-1 | AML | Mutant (frameshift)[11] | 0.87 |
| SEMK2 | ALL | Not Reported | 1.25 |
| OCI-AML2 | AML | Wild-type[12] | 1.95 |
| HL-60 | APL | Null | 2.15 |
| SKM-1 | AML | Mutant (missense)[13] | 2.85 |
| NOMO-1 | AML | Not Reported | 3.95 |
| Data sourced from MedChemExpress and TargetMol product pages.[3][4] |
Experimental Protocols
Protocol 1: Western Blot for PI5P4K Isoform Expression
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI5P4Kα, PI5P4Kβ, and PI5P4Kγ overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Autophagic Flux Assay (LC3 Turnover)
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat cells with this compound at various concentrations for the desired time. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of wells.
-
Cell Lysis and Western Blot: Harvest cells and perform Western blotting as described in Protocol 1.
-
Antibody Incubation: Use a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux. The magnitude of this increase can be compared between untreated and this compound-treated cells to determine the effect of the compound on the flux.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or appropriate culture vessel. Treat cells with this compound and a vehicle control. Include a positive control for depolarization (e.g., 10 µM FCCP).
-
Staining: Add a fluorescent ΔΨm indicator dye (e.g., 100 nM TMRM or TMRE) to the cells and incubate for 20-30 minutes at 37°C.
-
Analysis:
-
Flow Cytometry: Harvest cells, wash with PBS, and analyze the fluorescence intensity on a flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope. A reduction in mitochondrial fluorescence intensity is indicative of ΔΨm loss.
-
Protocol 4: ABC Transporter Activity Assay (Rhodamine 123 Accumulation)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat cells with a known P-gp inhibitor (e.g., 10 µM Verapamil) as a positive control for 30-60 minutes.
-
Substrate Incubation: Add the fluorescent P-gp substrate Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Analysis: Compare the fluorescence intensity in cells treated with this compound to untreated cells. A lower intracellular fluorescence in the presence of this compound could suggest that the compound is being effluxed. Compare this to the effect of the known inhibitor.
Visualizations
Caption: Mechanism of action of this compound, a covalent inhibitor of PI5P4Ks.
Caption: Troubleshooting workflow for modest this compound activity.
Caption: Logical relationships between modest activity and troubleshooting strategies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 5. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Roles of Autophagy and Their Potential Drugs for Improving Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellosaurus cell line THP-1(NCI) (CVCL_0R25) [cellosaurus.org]
- 12. Low frequency TP53 hotspot mutation contributes to chemoresistance through clonal expansion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
Technical Support Center: THZ-P1-2 Stability and Experimental Guidelines
For researchers, scientists, and drug development professionals utilizing THZ-P1-2, a first-in-class covalent inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), this guide provides essential information on its stability under various experimental conditions, along with troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound solid powder should be stored at -20°C for up to three years.[1] In solvent, stock solutions can be stored at -80°C for up to one year.[1][2] For shorter periods, solutions can be kept at -20°C for up to one month.[2][3] It is also recommended to protect the compound from direct sunlight.[1][4]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 80 mg/mL (150.49 mM).[1] For cell-based assays, a common stock solution is 10 mM in DMSO.[3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are available and should be prepared fresh on the day of use.[1][3]
Q3: Is this compound stable in aqueous buffers used for experiments?
A3: While specific data on the stability of this compound in various aqueous buffers is limited in publicly available literature, its covalent nature, conferred by an electrophilic acrylamide moiety, suggests potential reactivity with nucleophiles present in buffer solutions, especially at non-neutral pH.[5] It is recommended to prepare working dilutions in aqueous buffers immediately before use and to minimize the time the compound spends in these solutions prior to the experiment.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors related to the stability of this compound. Degradation of the compound due to improper storage, repeated freeze-thaw cycles of stock solutions, or prolonged incubation in aqueous buffers can lead to a decrease in its effective concentration and activity. Additionally, the presence of strong nucleophiles in your experimental system could react with the acrylamide warhead, inactivating the inhibitor. Refer to the troubleshooting guide below for more detailed advice.
Stability Data Summary
While comprehensive, publicly available stability data from forced degradation studies on this compound is limited, the following tables provide a summary of recommended storage conditions and solubility information based on supplier datasheets. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Condition | Citations |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light | [1][4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Protect from light | [1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light | [2][3] |
| Working Solution (in vivo) | N/A | Prepare fresh | N/A | [1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Citations |
| DMSO | 80 mg/mL (150.49 mM) | Sonication recommended | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (4.70 mM) | Clear solution | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 25 mg/mL (47.03 mM) | Suspended solution, requires sonication | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.70 mM) | Clear solution | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity of this compound | 1. Degradation of stock solution: Improper storage, repeated freeze-thaw cycles. 2. Degradation in working solution: Prolonged incubation in aqueous buffer before use. 3. Reaction with media components: Presence of strong nucleophiles (e.g., high concentrations of thiols like DTT or β-mercaptoethanol). | 1. Prepare fresh stock solutions from solid powder. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Prepare working dilutions immediately before adding to the experimental system. 3. Check the composition of your media and buffers. If possible, avoid high concentrations of strong nucleophiles. |
| High variability between experiments | 1. Inconsistent stock solution concentration: Precipitation upon freezing or incomplete dissolution. 2. Variable degradation rates: Differences in incubation times or temperatures of working solutions. | 1. Ensure complete dissolution of the solid when preparing stock solutions (sonication can help). Visually inspect for precipitation after thawing. 2. Standardize all experimental timings and maintain consistent temperature control. |
| Unexpected off-target effects | 1. High concentration of this compound: Covalent inhibitors can be more prone to off-target reactions at higher concentrations. 2. Degradation products with different activity: Uncharacterized degradation products may have their own biological effects. | 1. Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. 2. Ensure the purity of your compound and handle it under conditions that minimize degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer. An analytical method such as High-Performance Liquid Chromatography (HPLC) is required to quantify the amount of intact this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator/water bath
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across samples.
-
Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The time 0 sample should be taken immediately after preparation.
-
Quench the degradation by adding a suitable solvent (e.g., acetonitrile or methanol) to the aliquot to precipitate proteins and stop further reactions.
-
Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample to determine the stability profile.
Visualizations
Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of PI5P4K, which impacts autophagy and TFEB signaling.
Caption: Mechanism of this compound action on signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound under various stress conditions, a process known as forced degradation.
Caption: Workflow for forced degradation stability testing.
References
Technical Support Center: Interpreting Unexpected Results in THZ-P1-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with THZ-P1-2, a pan-inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinases (PIP4K2s).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, selective, and covalent pan-inhibitor of the PIP4K2 family (PIP4K2α, β, and γ). It contains an electrophilic acrylamide moiety that covalently targets cysteines on a disordered loop within the active site of these kinases, leading to irreversible inhibition. The primary downstream effects of PIP4K2 inhibition by this compound in cancer cells, particularly acute leukemia, are the disruption of mitochondrial homeostasis and the impairment of autophagic flux.[1][2] This leads to reduced cell viability, induction of DNA damage, and ultimately, apoptosis.[1]
Q2: What are the known off-target effects of this compound?
While this compound is selective for PIP4K2s, some cross-reactivity with other kinases has been assessed. In cellular pulldown assays, minimal to no engagement of BRK and ABL1 was observed, suggesting that the anti-proliferative effects are not primarily due to inhibition of these kinases. It is important to note that the design of this compound aimed to reduce off-target effects seen with related compounds. However, as with any kinase inhibitor, researchers should consider the possibility of off-target effects and may wish to include relevant controls in their experiments.
Q3: In which solvent should this compound be dissolved and what are the storage conditions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween 80, and saline may be necessary. Stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.
II. Troubleshooting Guides
This section provides guidance on interpreting and troubleshooting unexpected results in common assays used to evaluate the effects of this compound.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem 1: The IC50 value for this compound in my cell line is significantly higher than the published data.
-
Possible Cause 1: Cell Line Specificity. The sensitivity to this compound can vary between different cell lines. Published data shows a range of IC50 values across various leukemia cell lines.[1] Your cell line may have intrinsic resistance mechanisms.
-
Possible Cause 2: Compound Inactivity. Ensure the compound has been stored correctly and that the solvent has not degraded. Prepare fresh dilutions from a new stock if necessary.
-
Possible Cause 3: Assay Interference. this compound, as a small molecule inhibitor, could potentially interfere with the assay itself. For tetrazolium-based assays like MTT, the readout is dependent on cellular metabolic activity. Since this compound is known to affect mitochondrial function, it could lead to an under- or overestimation of cell viability.[2]
-
Troubleshooting Steps:
-
Confirm with an alternative assay: Use a non-metabolic viability assay, such as trypan blue exclusion or a cytotoxicity assay that measures LDH release, to confirm the results.
-
Check for compound interference: Run a control with this compound in cell-free medium to see if it directly reduces the assay substrate.
-
Microscopic Examination: Visually inspect the cells for morphological changes indicative of cell death.
-
-
Problem 2: I observe an increase in metabolic activity (e.g., higher absorbance in MTT assay) at low concentrations of this compound.
-
Possible Cause: Hormetic Effect. Some compounds can induce a biphasic dose-response, where low doses stimulate a stress response that increases metabolic activity, while higher doses are cytotoxic. This is a known phenomenon in toxicology.
-
Troubleshooting Steps:
-
Expand the dose range: Test a wider range of this compound concentrations to fully characterize the dose-response curve.
-
Correlate with cell morphology: Observe the cells under a microscope at these concentrations to see if they appear healthy.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: I am not observing a significant increase in apoptosis after treating cells with this compound at the expected IC50 concentration.
-
Possible Cause 1: Insufficient Treatment Duration. The induction of apoptosis is a time-dependent process. The published data indicates that the effects of this compound are time-dependent.[1]
-
Possible Cause 2: Cell Cycle Arrest. At lower concentrations, this compound may induce cytostatic effects and cell cycle arrest rather than immediate cytotoxicity.
-
Possible Cause 3: Assay Timing. Annexin V positivity is a marker of early apoptosis. If the assay is performed too late, cells may have already progressed to secondary necrosis, which can lead to ambiguous results (Annexin V+/PI+).
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment.
-
Analyze cell cycle distribution: Use flow cytometry to assess the percentage of cells in different phases of the cell cycle.
-
Include a positive control: Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.
-
Check for other cell death markers: Perform a western blot for cleaved PARP1 and γH2AX to confirm the induction of apoptosis and DNA damage.[1]
-
-
Mitochondrial Membrane Potential (MMP) Assays (e.g., TMRE, JC-1)
Problem: The change in mitochondrial membrane potential is minimal or not as expected.
-
Possible Cause 1: Dye Concentration. The concentration of the potentiometric dye is critical. For dyes like TMRE, concentrations that are too high can lead to quenching effects, where a decrease in membrane potential paradoxically results in an increased signal.
-
Possible Cause 2: Cell Health. Unhealthy or stressed cells in the control group may already have a compromised MMP, masking the effect of this compound.
-
Troubleshooting Steps:
-
Titrate the dye concentration: Perform a titration experiment to determine the optimal, non-quenching concentration of the dye for your specific cell line and experimental setup.
-
Use a positive control: Include a known mitochondrial uncoupler, such as FCCP, to confirm that the assay can detect a loss of MMP.
-
Ensure healthy cell cultures: Start the experiment with cells in the logarithmic growth phase and handle them gently to avoid inducing stress.
-
-
Autophagy Flux Assays
Problem: I see an accumulation of LC3-II, but I am unsure if this represents an induction of autophagy or a blockage of the autophagic flux.
-
Possible Cause: Blocked Autophagic Flux. An increase in LC3-II can mean either an increase in the formation of autophagosomes or a decrease in their degradation. This compound is known to impair autophagic flux by preventing the fusion of autophagosomes with lysosomes.[1]
-
Troubleshooting Steps:
-
Perform a lysosomal inhibition assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). If this compound blocks autophagic flux, there will be little to no further increase in LC3-II levels when the lysosome is inhibited, compared to the inhibitor alone.
-
Analyze p62/SQSTM1 levels: p62 is a protein that is degraded by autophagy. An accumulation of p62, in conjunction with an increase in LC3-II, is a strong indicator of blocked autophagic flux. This compound treatment has been shown to increase p62 levels.[1]
-
Use a tandem fluorescent-tagged LC3: An mCherry-GFP-LC3 reporter can differentiate between autophagosomes (yellow puncta) and autolysosomes (red puncta). A blockage in flux will lead to an accumulation of yellow puncta.
-
-
III. Quantitative Data
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) |
| Myeloid | ||
| MV4-11 | AML | 5.6 |
| OCI-AML3 | AML | >100 |
| THP1 | AML | 0.87 |
| HL60 | AML | 3.95 |
| SKM1 | AML | 2.59 |
| NOMO1 | AML | 2.05 |
| Lymphoid | ||
| Jurkat | ALL | 2.3 |
| NALM6 | ALL | 13.4 |
| SEMK2 | ALL | 1.95 |
| Primary Cells | ||
| AML Patient Samples | AML | 6.4 to >100 |
| ALL Patient Samples | ALL | 3.1 to 31.2 |
Data compiled from multiple sources.[1][3]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 1.6, 3.2, 6.4, 12.5, 25, 50, and 100 µM) or vehicle control (DMSO) for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells relative to the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 1.6, 3.2, and 6.4 µM) for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mitochondrial Membrane Potential (MMP) Assay (TMRE Staining)
-
Cell Treatment: Treat cells (e.g., OCI-AML3 and MV4-11) with this compound (e.g., 3.2 and 6.4 µM) for 24 hours.[4]
-
Dye Loading: Incubate the cells with TMRE (Tetramethylrhodamine, Ethyl Ester) at a pre-optimized, non-quenching concentration for 20-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence indicates a loss of MMP.
Autophagy Flux Assay (Western Blot for LC3 and p62)
-
Cell Treatment: Treat cells with this compound at various concentrations. For flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 4-6 hours of the this compound treatment.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and p62/SQSTM1. An antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) should be used as a loading control.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of impaired autophagic flux.
V. Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to cellular effects.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for this compound experiments.
Troubleshooting Logic for Unexpected IC50 Values
Caption: Troubleshooting unexpected IC50 results.
References
- 1. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Validation & Comparative
A Head-to-Head Battle for Cellular Control: THZ-P1-2 vs. Genetic Knockdown of PI5P4K
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) is crucial for advancing research in oncology and beyond. This guide provides a comprehensive comparison of two key methodologies for inhibiting PI5P4K function: the small molecule inhibitor THZ-P1-2 and genetic knockdown. By examining their mechanisms, effects, and the experimental protocols involved, this document serves as a vital resource for designing and interpreting experiments in this critical area of cell signaling.
At a Glance: Pharmacological Inhibition vs. Genetic Silencing
| Feature | This compound | Genetic Knockdown (shRNA/siRNA) |
| Target(s) | Pan-inhibitor of PI5P4Kα, β, and γ isoforms.[1][2] | Can be designed to target specific isoforms (e.g., PIP4K2A, PIP4K2B, PIP4K2C) or all. |
| Mechanism of Action | Covalent, irreversible inhibitor that binds to a cysteine residue in a disordered loop of the kinase domain.[1][2] | Post-transcriptional gene silencing by targeting specific mRNA for degradation. |
| Temporal Control | Acute, rapid onset of inhibition upon administration. Reversible with drug washout (though covalent binding is irreversible). | Can be constitutive (stable knockdown) or inducible, allowing for temporal control over gene expression. |
| Specificity | Primarily targets PI5P4K isoforms, but potential for off-target effects exists. | High specificity for the target mRNA sequence, but off-target effects are possible. |
| Phenotypic Overlap | Often "phenocopies" the effects of genetic knockdown, particularly regarding autophagy defects.[2] | Considered the "gold standard" for understanding the genetic requirement of a protein. |
Deep Dive: Comparative Effects on Cellular Processes
The inhibition of PI5P4K, whether by pharmacological or genetic means, elicits a range of profound effects on cellular physiology. Below is a summary of these effects, with quantitative data where available.
Autophagy
Both this compound and genetic knockdown of PI5P4K have been shown to disrupt autophagy, an essential cellular recycling process. However, the precise nature of this disruption can be context-dependent.
| Effect on Autophagy | This compound | Genetic Knockdown of PI5P4K |
| Autophagic Flux | Impairs autophagic flux, leading to the accumulation of autophagosomes.[3][4] This is evidenced by an increase in LC3-II and p62 levels.[5][6] | Knockdown of individual PI5P4K isoforms has been reported to enhance autophagy in some contexts, while double knockout of Pip4k2a and Pip4k2b suppresses it. |
| Lysosomal Phenotype | Induces the formation of numerous, enlarged LAMP1-positive lysosomes with fusion defects to LC3B-stained autophagosomes.[5] | Genetic loss of PIP4K2A/B results in a similar phenotype of enlarged LAMP1-positive lysosomes.[5] |
| TFEB Activation | Increases the nuclear localization of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5] | Not explicitly detailed in the context of direct comparison. |
Quantitative Comparison of Autophagy Markers:
| Cell Line | Treatment | Fold Change in LC3-II | Fold Change in p62 | Reference |
| MV4-11 | This compound (6.4 µM, 24h) | ~2.5 | ~2.0 | [6] |
| OCI-AML3 | This compound (6.4 µM, 24h) | ~2.0 | ~1.5 | [6] |
| Jurkat | This compound (6.4 µM, 24h) | ~3.0 | ~2.5 | [6] |
| NALM6 | This compound (6.4 µM, 24h) | ~2.0 | ~1.8 | [6] |
Note: Direct quantitative comparison of LC3-II and p62 levels between this compound and genetic knockdown in the same study is limited. The provided data for this compound is from Western blot analysis.
Mitochondrial Homeostasis and Cell Viability
Disruption of PI5P4K function impacts mitochondrial health and can lead to cell death, a key area of interest for cancer therapy.
| Effect | This compound | Genetic Knockdown of PI5P4K |
| Mitochondrial Membrane Potential | Induces a significant loss of mitochondrial membrane potential.[3][7][8] | Genetic models have demonstrated the importance of PI5P4Ks in mitochondrial homeostasis.[3][4][9] |
| Cell Viability/Proliferation | Exhibits anti-proliferative activity in various cancer cell lines, particularly leukemia.[1][3][10][11] | Knockdown of PIP4K2A is required for the proliferation and survival of acute myeloid leukemia (AML) cells. |
| Apoptosis | Induces apoptosis, as evidenced by increased Annexin V staining and PARP cleavage.[3][6][7] | The effect on apoptosis can be cell-type dependent. |
Quantitative Anti-proliferative Activity of this compound:
| Cell Line (AML/ALL) | IC50 (µM) after 72h | Reference |
| THP1 | 3.95 | [11] |
| SEMK2 | 0.87 | [11] |
| OCI/AML-2 | 2.15 | [11] |
| HL60 | 1.98 | [11] |
| SKM1 | 1.55 | [11] |
| NOMO1 | 1.25 | [11] |
Signaling Pathway Modulation
PI5P4K sits at a critical juncture of cellular signaling, influencing major pathways such as the Hippo and mTOR pathways.
PI5P4K and the Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is a hallmark of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
A Researcher's Guide to Utilizing THZ-P1-2-R as a Negative Control
For researchers in drug development and cell biology, the use of precise controls is fundamental to the validity of experimental findings. This guide provides a comparative analysis of THZ-P1-2 and its designated negative control, this compound-R, with a focus on supporting experimental design and data interpretation.
Mechanism of Action: Covalent vs. Reversible Binding
This compound is a potent, selective, and covalent inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family (PI5P4Kα, β, and γ).[1][2][3][4][5] Its mechanism involves an electrophilic acrylamide moiety that forms a covalent bond with cysteines located on a disordered loop within the kinase domain, leading to irreversible inhibition.[3] This inhibition disrupts critical cellular processes, including autophagy and mitochondrial homeostasis, and has demonstrated anti-proliferative effects in various cancer cell lines.[2][3][6][7]
In contrast, this compound-R is the inactive analog of this compound. It is specifically designed as a negative control by lacking the reactive acrylamide group. This structural modification prevents it from forming a covalent bond with the target kinases. Therefore, this compound-R is used to control for any off-target or non-covalent effects of the chemical scaffold, ensuring that the observed biological activities of this compound can be confidently attributed to its specific, covalent inhibition of PI5P4Ks.
Comparative Efficacy: Anti-proliferative Activity
The importance of using this compound-R as a negative control is highlighted by the significant difference in biological activity between the two compounds. In studies involving a panel of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, this compound demonstrated modest anti-proliferative activity with IC50 values in the low micromolar range.[2][6][8] Conversely, this compound-R showed a substantial reduction in potency.
A key study observed an approximately 10-fold increase in the IC50 values for this compound-R compared to this compound, indicating that the covalent interaction is a major contributor to the anti-proliferative effects.[8]
| Cell Line | This compound IC50 (µM) | This compound-R IC50 (µM) | Fold Change (R/Active) |
| THP1 | ~1.0 | >10 | >10 |
| SEMK2 | ~2.5 | >20 | >8 |
| OCI/AML-2 | ~3.0 | >30 | >10 |
| HL60 | ~1.5 | >15 | >10 |
| SKM1 | ~3.5 | >35 | >10 |
| NOMO1 | ~0.9 | >9 | >10 |
Note: The IC50 values presented are approximate and collated from descriptive data in the cited literature. Researchers should refer to the primary studies for precise values.
Experimental Protocols
To ensure the rigorous evaluation of this compound's effects, it is essential to include this compound-R as a negative control in all relevant assays.
Cell Proliferation Assay (Example Protocol)
-
Cell Seeding: Plate cells (e.g., AML/ALL cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and this compound-R in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Treat the cells with a range of concentrations of this compound and this compound-R for 72 hours. Include a vehicle-only control (DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle-only control and plot the dose-response curves. Calculate the IC50 values for both compounds using non-linear regression analysis.
Visualizing the Experimental Logic and Pathway
To further clarify the roles of this compound and its negative control, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow comparing this compound and its negative control.
Caption: PI5P4K signaling pathway and points of intervention.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. molnova.com [molnova.com]
- 6. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 7. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Takedown of Leukemia: THZ-P1-2 and Venetoclax Combination Shows Enhanced Anti-Cancer Activity
A promising new therapeutic strategy for leukemia is emerging from the synergistic combination of two targeted drugs, THZ-P1-2 and venetoclax. Preclinical studies in various leukemia models have demonstrated that this combination is significantly more effective at inducing cancer cell death than either drug alone, offering a potential new avenue for treating this challenging disease.
The combination of this compound, a first-in-class inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 (PIP4K2), and venetoclax, a BCL-2 inhibitor, has been shown to potentiate apoptosis (programmed cell death) in acute myeloid leukemia (AML) cells.[1][2] This guide provides an objective comparison of the performance of this combination therapy against individual treatments, supported by experimental data and detailed protocols.
Enhanced Efficacy: A Quantitative Look
The synergistic effect of combining this compound with venetoclax is evident in the significant reduction in cancer cell viability and the marked increase in apoptosis rates compared to monotherapy.
Comparative Cell Viability in AML Cell Lines
Studies using various AML cell lines, including Kasumi-1, NB4, and U-937, have shown a dose-dependent decrease in cell viability when treated with the combination of this compound and venetoclax for 48 hours. The combination treatment resulted in a greater reduction in viable cells compared to either drug administered alone.[1]
| Cell Line | Treatment | Concentration | % Cell Viability (relative to vehicle) |
| Kasumi-1 | This compound | 3.2 µM | ~60% |
| Venetoclax | 1.2 µM | ~75% | |
| This compound + Venetoclax | 3.2 µM + 1.2 µM | ~30% | |
| NB4 | This compound | 1.2 µM | ~70% |
| Venetoclax | 6.4 µM | ~80% | |
| This compound + Venetoclax | 1.2 µM + 6.4 µM | ~40% | |
| U-937 | This compound | 2.5 µM | ~65% |
| Venetoclax | 3.2 µM | ~85% | |
| This compound + Venetoclax | 2.5 µM + 3.2 µM | ~45% |
Note: The data presented are estimations based on graphical representations from the cited research and are intended for comparative purposes.
Potentiation of Apoptosis in AML Cell Lines
Flow cytometry analysis has confirmed that the combination of this compound and venetoclax significantly increases the percentage of apoptotic cells. This synergistic induction of apoptosis is a key mechanism behind the enhanced efficacy of the combination therapy.[1]
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Annexin V+) |
| Kasumi-1 | This compound | 3.2 µM | ~20% |
| Venetoclax | 1.2 µM | ~15% | |
| This compound + Venetoclax | 3.2 µM + 1.2 µM | ~50% | |
| NB4 | This compound | 1.2 µM | ~25% |
| Venetoclax | 6.4 µM | ~10% | |
| This compound + Venetoclax | 1.2 µM + 6.4 µM | ~60% | |
| U-937 | This compound | 2.5 µM | ~30% |
| Venetoclax | 3.2 µM | ~12% | |
| This compound + Venetoclax | 2.5 µM + 3.2 µM | ~55% |
Note: The data presented are estimations based on graphical representations from the cited research and are intended for comparative purposes.
Unraveling the Mechanism of Synergy
The enhanced anti-leukemic activity of the this compound and venetoclax combination stems from their distinct but complementary mechanisms of action that converge to promote cancer cell death.
This compound, as a pan-inhibitor of PIP4K2, disrupts mitochondrial homeostasis and impairs autophagic flux in leukemia cells.[3][4][5] This disruption of key cellular processes primes the cells for apoptosis. Venetoclax, on the other hand, is a selective inhibitor of the anti-apoptotic protein BCL-2.[6][7][8] By inhibiting BCL-2, venetoclax releases pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway.[9][10]
The synergistic effect arises from a multi-pronged attack on the leukemia cells. This compound's disruption of mitochondrial function and autophagy likely lowers the threshold for apoptosis induction, making the cells more susceptible to the pro-apoptotic effects of venetoclax. Furthermore, studies have shown that the combination treatment can differentially modulate the expression of multiple genes involved in apoptosis, including TAp73, BCL2, MCL1, and BCL2A1.[2][11]
Caption: Synergistic mechanism of this compound and venetoclax in leukemia.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and venetoclax.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Leukemia cell lines (Kasumi-1, NB4, U-937) are seeded in 96-well plates at a specified density.
-
Drug Treatment: Cells are treated with vehicle control, this compound alone, venetoclax alone, or a combination of both drugs at graded concentrations for 48 hours.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of viable cells for each condition is calculated relative to the vehicle-treated cells.
Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Leukemia cells are treated with this compound, venetoclax, or the combination for 48 hours.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with APC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to externalized PS in apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation: The cell population is gated into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V+/PI-): Early apoptotic cells
-
Q4 (Annexin V-/PI-): Live cells The total apoptotic population is the sum of cells in Q2 and Q3.
-
Caption: Workflow for evaluating the synergy of this compound and venetoclax.
Conclusion and Future Directions
The synergistic combination of this compound and venetoclax presents a compelling therapeutic strategy for leukemia. The robust preclinical data demonstrating enhanced cancer cell killing through complementary mechanisms of action provides a strong rationale for further investigation. While these findings are promising, it is important to note that this combination has shown minimal effects on healthy CD34+ cells, suggesting a potentially favorable therapeutic window.[3] Future clinical trials are warranted to evaluate the safety and efficacy of this combination in patients with leukemia.[12][13] The continued exploration of such synergistic combinations of targeted therapies holds the key to developing more effective and less toxic treatments for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. How does Venclexta work? [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Venetoclax combination therapy in acute myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase I/II trial of all-oral DEC-C plus venetoclax in AML ineligible for induction chemotherapy | VJHemOnc [vjhemonc.com]
Validating the On-Target Activity of THZ-P1-2 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, which includes the α, β, and γ isoforms.[1][2][3] This guide provides a comparative overview of this compound's performance against other notable PI5P4K inhibitors and details the experimental protocols for validating its on-target activity in cellular assays.
Comparative Analysis of PI5P4K Inhibitors
The following table summarizes the biochemical and cellular activities of this compound in comparison to other known PI5P4K inhibitors. This data is compiled from various studies and provides a baseline for evaluating the potency and selectivity of these compounds.
| Inhibitor | Target(s) | Mechanism | IC50 / Ki | Cellular Activity | Reference(s) |
| This compound | PI5P4Kα, β, γ | Covalent | IC50: 190 nM (PI5P4Kα) | Modest anti-proliferative activity in AML/ALL cell lines (IC50: 0.87 to 3.95 µM). Induces autophagy disruption. | [1][2] |
| PI5P4Ks-IN-3 (Compound 30) | PI5P4Kα, β | Covalent | IC50: 1.3 µM (PI5P4Kα), 9.9 µM (PI5P4Kβ) | Shows efficient binding affinity in HEK 293T cells (isothermal CETSA). | [4] |
| ARUK2002821 | PI5P4Kα | Reversible | pIC50: 8.0 | Demonstrates cellular target engagement. | [5][6][7][8][9] |
| BAY-091 | PIP4K2A (PI5P4Kα) | Reversible | IC50: 5.5 nM (low ATP), 59 nM (medium ATP) | Cellular target engagement confirmed by CETSA. No significant anti-proliferative activity in p53-deficient tumor cells. | [10][11][12][13] |
| CC260 | PI5P4Kα, β | Reversible | Ki: 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ) | Enhances insulin-induced Akt phosphorylation and activates AMPK in myotubes. Reduces cancer cell survival under nutrient stress. | [14][15][16] |
Signaling Pathway of PI5P4K
PI5P4K enzymes play a crucial role in phosphoinositide metabolism by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[15] This signaling pathway is implicated in various cellular processes, including autophagy and the regulation of the Hippo signaling pathway, which are critical in cancer biology.[15][17][18][19][20][21]
Caption: PI5P4K phosphorylates PI5P to PI(4,5)P2, influencing autophagy and the Hippo pathway.
Experimental Workflow for Validating On-Target Activity
Validating the on-target activity of a covalent inhibitor like this compound involves a multi-step process to confirm direct binding to the target, assess cellular engagement, and observe the downstream functional consequences.
Caption: A stepwise approach to confirm the on-target activity of this compound in cellular assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific cell lines and reagents used in your laboratory.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK 293T) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by Western blot using an antibody specific for PI5P4K. An increase in the amount of soluble PI5P4K at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
-
ADP-Glo™ Kinase Assay
This assay biochemically measures the kinase activity of PI5P4K by quantifying the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing PI5P4K enzyme, the lipid substrate PI5P, and the appropriate kinase buffer.
-
Add this compound at various concentrations or DMSO to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and inversely correlated with the kinase activity.
-
Calculate the IC50 value of this compound by plotting the kinase activity against the inhibitor concentration.
-
Western Blotting for Downstream Signaling
Western blotting can be used to assess the phosphorylation status or expression levels of proteins downstream of PI5P4K, such as markers of autophagy or the Hippo pathway.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a downstream target (e.g., LC3B for autophagy, p-YAP for Hippo pathway) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control such as GAPDH or β-actin.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., AML/ALL cell lines) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Measure the luminescence and plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 7. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor [repository.cam.ac.uk]
- 9. [PDF] Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Phosphoinositide 3-Kinase Pathways and Autophagy Require Phosphatidylinositol Phosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of THZ-P1-2 and Other Pan-PI5P4K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor THZ-P1-2 with other notable pan-PI5P4K inhibitors, focusing on their efficacy as demonstrated in preclinical studies. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to inform drug development strategies targeting the PI5P4K family.
Introduction to Pan-PI5P4K Inhibitors
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kα, β, and γ) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, autophagy, and metabolic regulation. Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer, making them attractive therapeutic targets. Pan-PI5P4K inhibitors, which target all three isoforms, are valuable tools for interrogating the combined function of this kinase family. This guide focuses on a comparative analysis of three such inhibitors: this compound, "compound 30," and "compound 13."
Biochemical Efficacy: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound, compound 30, and compound 13 against the three PI5P4K isoforms has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | PI5P4Kα IC50 (µM) | PI5P4Kβ IC50 (µM) | PI5P4Kγ Inhibition/IC50 | Assay Method | Reference |
| This compound | 0.19 | ~50% inhibition at 0.7 µM | ~75% inhibition at 0.7 µM | ADP-Glo, TLC | [1] |
| Compound 30 | 1.3 | 9.9 | 22% inhibition at 1 µM | Bioluminescent, Fluorescence Polarization, KINOMEscan | [2][3] |
| Compound 13 | 2.0 | 22 | 100% inhibition at 1 µM | Bioluminescent, Fluorescence Polarization, KINOMEscan | [2][4] |
Note: The data for each inhibitor is derived from different publications and assay formats, which may contribute to variability. A direct head-to-head comparison in the same assay conditions would provide a more definitive assessment of relative potency.
Cellular Efficacy: Anti-Proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in a panel of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. This provides an indication of its potential as an anti-cancer agent.
| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Method | Reference |
| MOLM13 | AML | 1.2 | CellTiter-Glo | [1] |
| MV4-11 | AML | 1.5 | CellTiter-Glo | [1] |
| OCI-AML3 | AML | 2.1 | CellTiter-Glo | [1] |
| KASUMI-1 | AML | 3.5 | CellTiter-Glo | [1] |
| REH | ALL | 2.8 | CellTiter-Glo | [1] |
| RS4;11 | ALL | 1.9 | CellTiter-Glo | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PI5P4K signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: PI5P4K Signaling Pathway and Inhibition.
References
- 1. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent and Reversible PI5P4K Inhibitors: THZ-P1-2 vs. Ac-THZ-P1-2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the covalent pan-PI5P4K inhibitor, THZ-P1-2, and its reversible analog, Ac-THZ-P1-2. This guide synthesizes experimental data to objectively compare the biochemical and cellular performance of these two compounds, offering insights into the impact of covalent inhibition on the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family.
This compound is a first-in-class, selective, and covalent inhibitor of all three PI5P4K isoforms (α, β, and γ).[1][2][3][4] Its mechanism of action involves the irreversible binding to cysteine residues located on a disordered loop outside the ATP-binding pocket of the kinases. This covalent modification leads to the inhibition of the kinase's activity. To dissect the effects of this irreversible binding from reversible, non-covalent interactions, its analog, Ac-THZ-P1-2 (also referred to as this compound-R), was developed. Ac-THZ-P1-2 lacks the reactive acrylamide warhead, rendering it a reversible inhibitor.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and its reversible analog, Ac-THZ-P1-2.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | PI5P4Kα | Biochemical (ADP-Glo) | IC50 | 190 nM | [1][3][4] |
| This compound | PI5P4Kγ | Biochemical (KdELECT) | Kd | 4.8 nM | [5] |
| Ac-THZ-P1-2 | PI5P4Kγ | Biochemical (KdELECT) | Kd | 34 nM | [5] |
Note: Biochemical IC50 values for Ac-THZ-P1-2 against PI5P4Kα and PI5P4Kβ are not available in the reviewed literature.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | AML/ALL Cell Lines | Cell Viability (CellTiter-Glo) | IC50 | ~1-4 µM | [5] |
| Ac-THZ-P1-2 | AML/ALL Cell Lines | Cell Viability (CellTiter-Glo) | IC50 | ~10-fold higher than this compound | [5] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Activity Assays
1. ADP-Glo™ Kinase Assay (for IC50 determination of PI5P4Kα)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Materials: Recombinant PI5P4Kα enzyme, lipid substrate (e.g., PI(5)P), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (this compound).
-
Protocol:
-
Prepare a reaction mixture containing the PI5P4Kα enzyme and lipid substrate in a kinase buffer.
-
Add serial dilutions of the test compound (this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
-
2. Radiometric Thin-Layer Chromatography (TLC) Assay (for PI5P4Kα, β, and γ inhibition)
This method directly measures the phosphorylation of the lipid substrate by using radiolabeled ATP.
-
Materials: Recombinant PI5P4K enzymes (α, β, γ), lipid substrate (PI(5)P), [γ-³²P]ATP, non-radioactive ATP, TLC plates, test compounds.
-
Protocol:
-
Prepare a reaction mixture containing the respective PI5P4K enzyme, lipid substrate, and test compound at various concentrations.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a specific duration.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate.
-
Separate the radiolabeled product (PI(4,5)P₂) from the unreacted [γ-³²P]ATP by developing the TLC plate in an appropriate solvent system.
-
Visualize the radiolabeled spots using a phosphorimager.
-
Quantify the radioactivity of the product spots to determine the extent of kinase inhibition at different compound concentrations.
-
Cellular Assays
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials: Leukemia cell lines (e.g., AML, ALL), cell culture medium, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), test compounds (this compound and Ac-THZ-P1-2).
-
Protocol:
-
Seed the leukemia cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound or Ac-THZ-P1-2.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by normalizing the data to untreated control cells and fitting to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Covalent vs. Reversible Inhibition of PI5P4K.
Caption: Workflow for Determining Cellular Potency.
Caption: Inhibition of the PI5P4K Signaling Pathway.
References
Assessing the Therapeutic Window of THZ-P1-2 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of THZ-P1-2 in preclinical models. The information is compiled from publicly available experimental data to objectively evaluate its performance and potential as a therapeutic agent.
Executive Summary
This compound is a first-in-class, selective, and covalent pan-inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). Emerging preclinical data indicates that this compound exhibits anti-proliferative activity against leukemia cell lines by disrupting autophagy and mitochondrial homeostasis.[1][2] A key finding supporting a potentially favorable therapeutic window is the observation of minimal effects of this compound on healthy CD34+ hematopoietic cells compared to its activity in leukemia cells.[3] However, a comprehensive in vivo assessment of the therapeutic window is currently limited by the lack of publicly available data on its efficacy in animal tumor models, maximum tolerated dose (MTD), and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiles.
Mechanism of Action: Targeting the PI5P4K Lipid Kinase Family
This compound covalently targets a cysteine residue on a disordered loop within the active site of PI5P4Kα, β, and γ isoforms.[1] This irreversible inhibition disrupts the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical step in various cellular processes.[1] The inhibition of PI5P4K by this compound leads to defects in autophagy, an essential metabolic process for cancer cell survival, particularly under stress.[1][2]
References
cross-reactivity profiling of THZ-P1-2 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of THZ-P1-2, a first-in-class covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, with a rationally designed analog, Compound 30. The information presented is compiled from publicly available research data to assist in evaluating the utility of these compounds in kinase research and drug discovery.
Executive Summary
This compound is a potent, covalent inhibitor of all three PI5P4K isoforms (α, β, and γ). While demonstrating reasonable kinome-wide selectivity, it exhibits some cross-reactivity with other kinases, notably the lipid kinase PIKFYVE and the protein kinases ABL1, BRK, and TYK2. In an effort to improve selectivity, a second-generation inhibitor, herein referred to as Compound 30, was developed. Kinase profiling reveals that Compound 30 retains potent inhibition of the PI5P4K family while significantly reducing off-target activity, offering a more selective tool for studying PI5P4K biology.
Comparative Kinase Selectivity
The following table summarizes the available quantitative data for this compound and Compound 30 against their primary targets and key off-targets. The data is primarily derived from KINOMEscan profiling and biochemical assays as reported in the literature.
| Target Kinase | This compound | Compound 30 | Assay Type |
| Primary Targets | |||
| PI5P4Kα | IC50: 190 nM | Potent Inhibition (data not specified) | Biochemical Assay |
| PI5P4Kβ | ~50% inhibition @ 0.7 µM | Potent Inhibition (data not specified) | Biochemical Assay |
| PI5P4Kγ | ~75% inhibition @ 0.7 µM | Potent Inhibition (data not specified) | Biochemical Assay |
| Key Off-Targets | (Data presented as % of Control @ 1 µM) | (Data presented as % of Control @ 1 µM) | KINOMEscan |
| PIKFYVE | Significant Inhibition | No Significant Inhibition | KINOMEscan |
| ABL1 | Significant Inhibition | No Significant Inhibition | KINOMEscan |
| BRK | Significant Inhibition | No Significant Inhibition | KINOMEscan |
| TYK2 | Significant Inhibition | No Significant Inhibition | KINOMEscan |
Note: A lower "% of Control" value in the KINOMEscan assay indicates stronger binding of the inhibitor to the kinase.
Kinase Selectivity Profile Visualization
The following diagram illustrates the conceptual difference in the selectivity profiles of this compound and Compound 30.
Caption: this compound vs. Compound 30 Selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KINOMEscan™ Kinase Profiling
The KINOMEscan™ assay platform from DiscoveRx is a competition-based binding assay used to determine the interaction of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is binding to the kinase.
Workflow:
-
Assay Components:
-
Kinase-tagged T7 phage
-
Immobilized active-site directed ligand (on a solid support)
-
Test compound (e.g., this compound or Compound 30)
-
-
Binding Competition: The kinase, immobilized ligand, and test compound are incubated together to allow for binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as a percentage of the DMSO control (% of Control), where a lower percentage indicates stronger binding of the test compound to the kinase.
Caption: KINOMEscan Experimental Workflow.
Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures kinase activity by detecting the formation of ADP.
Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of ADP, the antibody and tracer are in close proximity, resulting in a high FRET signal. ADP produced by a kinase reaction competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.
-
Detection: A solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
-
Signal Measurement: The time-resolved FRET (TR-FRET) signal is measured.
-
Data Analysis: The IC50 value of the inhibitor is determined by plotting the FRET signal against the inhibitor concentration.
PI5P4K Signaling Pathway Context
To understand the biological context of this compound and Compound 30, a simplified diagram of the PI5P4K signaling pathway is provided below. These kinases play a crucial role in phosphoinositide metabolism, which is involved in various cellular processes, including cell growth, survival, and autophagy.
Caption: Simplified PI5P4K Signaling Pathway.
Validating THZ-P1-2's Mechanism: A Comparative Guide to Rescue Experiments with Downstream Effectors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of THZ-P1-2, a first-in-class covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, with other alternatives. We delve into the validation of its mechanism through rescue experiments involving downstream effectors, supported by experimental data and detailed protocols.
This compound is a potent, selective, and irreversible inhibitor of the PI5P4K isoforms (α, β, and γ).[1] It functions by covalently targeting cysteine residues located on a disordered loop of these kinases, leading to the disruption of critical cellular processes such as autophagy and mitochondrial homeostasis.[1] This disruption ultimately induces apoptosis and curtails cell proliferation, particularly in leukemia cell lines.[1] The primary downstream consequences of PI5P4K inhibition by this compound include impaired autophagosome clearance, which in turn suppresses mTORC1 signaling, leading to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]
Mechanism Validation Through Rescue Experiments
The most direct method to validate the on-target mechanism of a specific inhibitor is to demonstrate that its effects can be reversed or "rescued" by modulating downstream components of the targeted pathway. In the case of this compound, this has been effectively demonstrated by expressing forms of the PI5P4K enzymes that are resistant to the inhibitor.
A key study demonstrated that the phenotypic effects of this compound, such as lysosomal and autophagosomal dysfunction and the nuclear localization of TFEB, were partially ameliorated by the overexpression of wild-type PI5P4K constructs.[1] Crucially, a more significant rescue was observed with the expression of PI5P4K mutants where the targeted cysteine was replaced by serine (Cys-to-Ser).[1] This mutation prevents the covalent binding of this compound, thus rendering the enzyme insensitive to the inhibitor and confirming that the observed cellular effects are a direct consequence of on-target PI5P4K inhibition.[1]
Performance Comparison with Alternative PI5P4K Inhibitors
While this compound is a well-characterized pan-PI5P4K inhibitor, several other molecules have been developed to target this kinase family, with varying degrees of selectivity and potency. The following table summarizes the key characteristics of this compound and some of its alternatives.
| Inhibitor | Target(s) | Potency | Mechanism | Key Findings | Reference |
| This compound | PI5P4Kα, β, γ | IC50 = 190 nM (for PI5P4Kα) | Covalent, Irreversible | Disrupts autophagy and mitochondrial homeostasis; induces apoptosis in leukemia cell lines.[1] | Sivakumaren et al., 2020 |
| CC260 | PI5P4Kα, β | Ki = 40 nM (α), 30 nM (β) | Reversible | Disrupts cell energy metabolism and selectively kills p53-null tumor cells. | Chen et al., 2021 |
| ARUK2001607 | PI5P4Kγ | Kd = 7.1 nM | Reversible | Highly selective for the γ isoform. | Boffey et al., 2022 |
| A-131 | Mitotic pathways and PI5P4Ks | Not specified | Not specified | Effective in inducing cancer cell-specific lethality. | Yamada et al., 2018 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Sivakumaren et al., 2020.
Cell Culture and Reagents
-
Cell Lines: HeLa and various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines were used.
-
Culture Conditions: Cells were maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compounds: this compound was synthesized in-house. Other inhibitors were obtained from commercial sources.
Rescue Experiment Workflow
-
Vector Construction: Wild-type and Cys-to-Ser mutant constructs of PI5P4Kα, β, and γ were cloned into lentiviral expression vectors.
-
Lentiviral Transduction: HeLa cells were transduced with lentiviral particles carrying the PI5P4K constructs or an empty vector control.
-
Selection: Transduced cells were selected with puromycin to generate stable cell lines.
-
Treatment: Stable cell lines were treated with this compound or DMSO (vehicle control) for 24 hours.
-
Analysis: Cells were then fixed and processed for immunofluorescence analysis of TFEB localization and lysosomal/autophagosomal morphology.
Immunofluorescence for TFEB Localization
-
Cell Plating: Cells were plated on glass coverslips in a 24-well plate.
-
Treatment: After 24 hours, cells were treated with this compound or DMSO.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Cells were blocked with 5% bovine serum albumin (BSA) and then incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.
-
Staining and Mounting: Nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.
-
Imaging and Quantification: Images were acquired using a fluorescence microscope, and the percentage of cells with nuclear TFEB was quantified.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for the rescue experiments, and the logical framework for validating this compound's mechanism of action.
Caption: The signaling pathway inhibited by this compound.
Caption: Workflow for the this compound rescue experiment.
Caption: Logical framework for validating this compound's mechanism.
References
A Comparative Guide to the Metabolic Impact of Autophagy Inhibitors: THZ-P1-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular recycling process, is a critical regulator of metabolic homeostasis. Its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer. This guide provides a comparative analysis of the metabolic impact of a novel selective PI5P4K inhibitor, THZ-P1-2, alongside other widely used autophagy inhibitors: chloroquine, bafilomycin A1, and 3-methyladenine. We present a synthesis of experimental data to highlight their distinct effects on cellular metabolism, offering insights for the selection and application of these pharmacological tools.
Introduction to this compound and Other Autophagy Inhibitors
This compound is a first-in-class, selective, and covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). By inhibiting PI5P4K, this compound disrupts autophagy and mitochondrial homeostasis, leading to anti-proliferative effects in cancer cells[1][2][3]. This mechanism of action distinguishes it from other common autophagy inhibitors:
-
Chloroquine (CQ) and its derivative hydroxychloroquine are lysosomotropic agents that accumulate in lysosomes, increasing their pH and thereby inhibiting the fusion of autophagosomes with lysosomes and blocking the final degradation step of autophagy.[4][5]
-
Bafilomycin A1 (Baf A1) is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is essential for the acidification of lysosomes. This inhibition also blocks autophagosome-lysosome fusion.[6][7]
-
3-Methyladenine (3-MA) is a widely used inhibitor of class III phosphatidylinositol 3-kinase (PI3K), which is crucial for the initiation of autophagosome formation.[8][9]
Comparative Metabolic Impact: A Quantitative Overview
The metabolic consequences of these inhibitors vary significantly due to their different molecular targets and mechanisms of action. The following tables summarize the quantitative data on their effects on key metabolic parameters. Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in cell lines, experimental conditions, and inhibitor concentrations.
Table 1: Impact on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Inhibitor | Cell Line | Concentration | Basal OCR | Maximal Respiration | ATP Production | Citation(s) |
| This compound | OCI-AML3 | 6.4 µM | ↓ (~50% decrease) | ↓ (~60% decrease) | Not explicitly quantified | [1] |
| MV4-11 | 6.4 µM | ↓ (~40% decrease) | ↓ (~50% decrease) | Not explicitly quantified | [1] | |
| Chloroquine | Primary cortical neurons | 25 µM | ↓ | ↓ | ↓ | [10] |
| 3T3-L1 adipocytes | Not specified | ↓ (time-dependent) | ↓ (time-dependent) | ↓ (time-dependent) | ||
| Bafilomycin A1 | Primary cortical neurons | 10 nM | ↓ | ↓ | ↓ | [10] |
| Glioma cells | Not specified | ↓ | Not specified | ↓ (downregulation of ATP synthesis proteins) | [11] | |
| 3-Methyladenine | Not available | Not available | Not available | Not available | Not available |
Table 2: Impact on Glycolysis (Extracellular Acidification Rate - ECAR)
| Inhibitor | Cell Line | Concentration | Basal ECAR | Glycolytic Capacity | Citation(s) |
| This compound | OCI-AML3 | 6.4 µM | ↓ (~40% decrease) | Not specified | [1] |
| MV4-11 | 6.4 µM | ↓ (~30% decrease) | Not specified | [1] | |
| Chloroquine | Esophageal squamous cell carcinoma | Not specified | Implicated in glycerophospholipid metabolism changes | Not specified | [4] |
| Bafilomycin A1 | Primary cortical neurons | 10 nM | ↑ (initial increase) | Not specified | [7] |
| 3-Methyladenine | Isolated hepatocytes | Not specified | ↓ (inhibited phosphofructokinase and pyruvate kinase) | Not specified | [12] |
Signaling Pathways and Metabolic Regulation
The distinct metabolic phenotypes induced by these inhibitors are a direct consequence of their interference with specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bafilomycin - Wikipedia [en.wikipedia.org]
- 7. Bafilomycin A1 activates respiration of neuronal cells via uncoupling associated with flickering depolarization of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methyladenine, an inhibitor of autophagy, has multiple effects on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of THZ-P1-2
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to handle THZ-P1-2 with appropriate personal protective equipment (PPE) to minimize exposure. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.
-
Body Protection: A lab coat or an impervious gown should be worn to prevent skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[1][2][3]
Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.[4]
-
Container Specifications: The container must be made of a material compatible with the chemical, in good condition, and have a secure, leak-proof lid.[5][6] The original product container, if empty, can be a suitable choice for waste accumulation.
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent adverse chemical reactions.[1][7] Liquid waste should be collected separately from solid waste.[8]
Labeling of Hazardous Waste
Proper labeling is critical for safety and regulatory compliance. All hazardous waste containers must be clearly labeled.[1][5]
Table 1: Hazardous Waste Label Requirements
| Information Required | Description | Example |
| Generator Information | Name of the Principal Investigator (PI) and the laboratory location (building and room number). | Dr. Jane Doe, Building A, Room 123 |
| Chemical Name(s) | Full chemical name of all components. Avoid abbreviations or formulas.[4] | This compound, Dimethyl Sulfoxide (DMSO) |
| Composition | Approximate percentage of each component in the waste mixture. | This compound (1%), DMSO (99%) |
| Hazard Classification | Indicate the primary hazards (e.g., Toxic, Flammable, Corrosive). | Toxic |
| Accumulation Start Date | The date when the first drop of waste was added to the container. | 2025-12-08 |
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated and secure SAA within the laboratory where the waste is generated.[7][9]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[1][2]
-
Container Management: Keep the waste container closed at all times except when adding waste.[2][7][9]
Disposal of Empty this compound Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.[3][10]
-
Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound, such as DMSO, followed by a solvent like ethanol).
-
Rinsate Collection: The first rinse, and preferably all three rinses, must be collected and disposed of as hazardous waste in the designated liquid waste container.[3]
-
Final Disposal of Container: After triple rinsing and air-drying, deface or remove the original label from the container. It can then typically be disposed of as regular solid waste (e.g., broken glass box). Consult your institution's specific guidelines.[3]
Request for Waste Pickup
Once the hazardous waste container is full or has been in storage for a specified period (often one year for partially filled containers in an SAA), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.[4][7][9] Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Protocols
As this compound is a research chemical, its disposal will often follow experimental use. Below is a general protocol for handling waste generated from a typical cell-based assay.
Protocol: Waste Generation from a Cell-Based Assay with this compound
-
Preparation of Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution. Any contaminated labware (e.g., spatulas, weighing paper, microcentrifuge tubes) should be disposed of in the solid hazardous waste container.
-
Cell Treatment: Treat cells with the desired concentration of this compound. All disposable materials that come into contact with the compound, such as pipette tips and culture plates, are considered contaminated and must be disposed of in the solid hazardous waste container.
-
Liquid Waste: Media containing this compound should be aspirated and collected as liquid hazardous waste. Do not discard it in the sink.
-
Post-Experiment Cleanup: Decontaminate work surfaces with an appropriate cleaning agent. As this compound contains an acrylamide moiety, it may be prudent to wipe down surfaces where the powder was handled with a solution to polymerize any residual monomer, such as 1.6% potassium persulfate followed by 1.6% sodium metabisulfite, before a final cleaning with soap and water.[11][12] Dispose of all cleaning materials (e.g., bench pads, wipes) as solid hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. mcneese.edu [mcneese.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. purdue.edu [purdue.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. ehs.unl.edu [ehs.unl.edu]
Personal protective equipment for handling THZ-P1-2
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of the Covalent PI5P4K Inhibitor THZ-P1-2.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective covalent inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for structurally similar compounds and general best practices for handling potent kinase inhibitors necessitate a cautious approach. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use in a well-ventilated area. For weighing or generating aerosols, a fume hood is required. |
Hazard and Precautionary Statements (Based on similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational Plans: Handling and Storage
Storage: this compound as a solid powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year and at -20°C for up to one month.
Solution Preparation: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 5.32 mg of this compound (Molecular Weight: 531.61 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines.[1]
-
Seed 2 x 10^4 cells per well in a 96-well plate in the appropriate cell culture medium.
-
Incubate the cells overnight to allow for attachment.
-
Treat the cells with varying concentrations of this compound (e.g., 1.6, 3.2, 6.4, 12.5, 25, 50, and 100 µM) or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of 0.1 N HCl in anhydrous isopropanol to stop the reaction and dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using nonlinear regression analysis.
Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is used to assess the molecular effects of this compound on key cellular pathways.[2]
-
Treat leukemia cell lines (e.g., MV4-11, OCI-AML3, Jurkat, NALM6) with this compound (e.g., 1.6, 3.2, and 6.4 µM) or vehicle for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP1, γH2AX, p62/SQSTM1, and LC3B.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Normalize band intensities to a loading control such as α-tubulin.
Quantitative Data Summary
The following tables summarize the inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3][4]
| Kinase Target | IC50 (nM) | Percent Inhibition (at 0.7 µM) |
| PI5P4Kα | 190 | ~75% |
| PI5P4Kβ | - | ~50% |
| PI5P4Kγ | - | ~75% |
Table 2: Anti-Proliferative Activity of this compound in Leukemia Cell Lines (72-hour treatment) [3][5]
| Cell Line | IC50 (µM) |
| THP1 | 0.87 - 3.95 |
| SEMK2 | 0.87 - 3.95 |
| OCI/AML-2 | 0.87 - 3.95 |
| HL60 | 0.87 - 3.95 |
| SKM1 | 0.87 - 3.95 |
| NOMO1 | 0.87 - 3.95 |
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and Cellular Consequences
This compound is a covalent inhibitor of the PI5P4K family of lipid kinases (α, β, and γ). By covalently binding to a cysteine residue in a disordered loop of these kinases, this compound irreversibly inhibits their activity.[3][4] This inhibition disrupts the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The disruption of this signaling pathway leads to defects in autophagy and mitochondrial homeostasis, ultimately inducing apoptosis in cancer cells, particularly in acute leukemia cell lines.[1][2]
Caption: Mechanism of this compound action leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the cellular effects of this compound.
Caption: Workflow for evaluating this compound's cellular effects.
Disposal Plan
All waste materials contaminated with this compound, including solutions, contaminated labware (e.g., pipette tips, tubes), and unused solid compound, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash. Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste pickup.
References
- 1. The PIP4K2 inhibitor this compound exhibits antileukemia activity by disruption of mitochondrial homeostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
